6,7-Dimethoxy-2-tetralone
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPMWVKPVCVZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)CCC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346127 | |
| Record name | 6,7-Dimethoxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2472-13-1 | |
| Record name | 6,7-Dimethoxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6,7-Dimethoxy-2-tetralone chemical properties
An In-depth Technical Guide to the Chemical Properties of 6,7-Dimethoxy-2-tetralone
Introduction
This compound is a polycyclic ketone that serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its structural framework is a foundational component for numerous dopaminergic compounds, natural alkaloids, and cyclic amino acids[1][2]. Notably, it has been utilized in the development of novel antagonists of human TRPVI (Transient Receptor Potential Vanilloid 1)[1][2]. The utility of this tetralone as a synthon makes a thorough understanding of its chemical and physical properties essential for researchers in medicinal chemistry and drug development. This guide provides a consolidated overview of its key properties, spectral data, and a representative synthetic protocol.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These constants are critical for its handling, purification, and use in subsequent chemical reactions.
| Property | Value | Reference |
| IUPAC Name | 6,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one | [3] |
| Synonyms | 6,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one | |
| CAS Number | 2472-13-1 | [3] |
| Molecular Formula | C₁₂H₁₄O₃ | [3] |
| Molecular Weight | 206.24 g/mol | [3] |
| Melting Point | 83-89 °C | [1] |
| Appearance | Solid powder | [4] |
| Storage Temperature | -20°C, stored under nitrogen |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation of this compound. The following tables detail its characteristic spectral signatures.
Table 2: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment | Reference |
| ¹H NMR | 6.64 | s | 1H, Ar-H (H-8) | [1] |
| 6.59 | s | 1H, Ar-H (H-5) | [1] | |
| 3.85 | s | 3H, -OCH₃ | [1] | |
| 3.83 | s | 3H, -OCH₃ | [1] | |
| 3.48 | s | 2H, C(1)H₂ | [1] | |
| 2.97 | t, J=6 | 2H, C(4)H₂ | [1] | |
| 2.52 | t, J=6 | 2H, C(3)H₂ | [1] | |
| ¹³C NMR | 210.8 | - | C-2 (C=O) | [1] |
| 147.9, 147.7 | - | C-6, C-7 (Ar-C-O) | [1] | |
| 128.4 | - | C-10 (Ar-C) | [1] | |
| 124.9 | - | C-9 (Ar-C) | [1] | |
| 111.3, 111.1 | - | C-8, C-5 (Ar-C-H) | [1] | |
| 55.9 | - | -OCH₃ | [1] | |
| 44.1 | - | C-1 | [1] | |
| 38.5 | - | C-3 | [1] | |
| 28.1 | - | C-4 | [1] |
Table 3: Mass Spectrometry (MS) and Infrared (IR) Data
| Technique | Key Peaks / Ranges | Reference |
| GC-MS (m/z) | 206 (M+), 164, 163, 111 | [3] |
| IR Spectroscopy | The spectrum shows characteristic absorptions for a ketone C=O functional group and C-O ether linkages. | [3][5] |
Experimental Protocols: Synthesis
The synthesis of this compound is often achieved via a two-step process starting from the corresponding α-tetralone isomer, 6,7-Dimethoxy-1-tetralone. This process involves the formation of a dihydronaphthalene intermediate followed by epoxidation and rearrangement.
Step 1: Synthesis of 6,7-Dimethoxy-3,4-dihydronaphthalene (B8540499)
This procedure converts the α-tetralone into an olefin intermediate.
-
A solution of 6,7-Dimethoxy-1-tetralone (e.g., 670 mg, 3.3 mmol) in toluene (B28343) (66 mL) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus[2].
-
p-Toluenesulphonic acid (240 mg, 0.12 mmol) and 2,4-pentanediol (B147393) (1.45 mL, 13.4 mmol) are added to the solution[2].
-
The reaction mixture is heated to reflux for 24 hours, with azeotropic removal of water[2].
-
After cooling, the mixture is diluted with a 5% sodium bicarbonate solution and extracted three times with diethyl ether[2].
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the dihydronaphthalene product[2].
Step 2: Synthesis of this compound
This step involves the conversion of the olefin to the target β-tetralone.
-
A suspension of m-chloroperbenzoic acid (m-CPBA, 77%, 920 mg, 4.1 mmol) is prepared in dry dichloromethane (B109758) (10 mL) and cooled in an ice bath[2].
-
A solution of 6,7-dimethoxy-3,4-dihydronaphthalene (350 mg, 1.8 mmol) in dichloromethane (2 mL) is added to the cooled m-CPBA suspension[2].
-
The reaction mixture is stirred overnight and then filtered[1].
-
The filtrate is diluted with dichloromethane and washed with a 5% sodium bicarbonate solution and brine, then dried and evaporated to yield the crude epoxide[1][6].
-
The crude epoxide is dissolved in ethanol (B145695) (2 mL), and 10% sulfuric acid (2 mL) is added. The mixture is heated under reflux for 3 hours[1].
-
After cooling, the reaction is diluted with water and extracted with chloroform[1].
-
The organic extract is dried and evaporated. The resulting oil is purified by column chromatography (eluent: hexane-ether 7:3) to afford this compound[1].
Visualized Synthetic Workflow
The following diagram illustrates the synthetic pathway from the α-tetralone to the target β-tetralone.
Caption: Synthetic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. This compound | C12H14O3 | CID 609844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6,7-二甲氧基-1-四氢萘酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound(2472-13-1) IR Spectrum [m.chemicalbook.com]
- 6. medcraveonline.com [medcraveonline.com]
An In-Depth Technical Guide to 6,7-Dimethoxy-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6,7-Dimethoxy-2-tetralone, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines its chemical identity, physical properties, synthesis protocols, and its significance in medicinal chemistry.
Chemical Identity and Structure
This compound is a cyclic ketone that serves as a versatile starting material for numerous dopaminergic compounds.[1] Its fundamental details are crucial for its application in research and development.
-
CAS Number: 2472-13-1[2]
-
Molecular Formula: C₁₂H₁₄O₃[2]
-
IUPAC Name: 6,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one[2]
-
Synonyms: 6,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one, 6,7-dimethoxyl-2-tetralone[]
-
Canonical SMILES: COC1=C(C=C2CC(=O)CCC2=C1)OC[2]
-
InChI Key: KJPMWVKPVCVZNK-UHFFFAOYSA-N[]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Weight | 206.24 g/mol | [2][] |
| Melting Point | 87-89 °C | [] |
| Boiling Point | 348 °C at 760 mmHg | [] |
| Density | 1.14 g/cm³ | [] |
| Appearance | Crystalline Powder or Crystals | |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| XLogP3-AA | 1.5 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is critical for its availability in research. Several synthetic routes have been reported, with a notable practical and cost-effective method starting from 3,4-dimethoxyphenylacetic acid.[1]
A Practical and Cost-Effective Synthesis Pathway [1]
This synthetic route involves a multi-step process designed for good overall yield.
Caption: Synthesis of this compound from 3,4-dimethoxyphenylacetic acid.
Experimental Protocol Details:
-
Ring Iodination: 3,4-dimethoxyphenylacetic acid is subjected to ring iodination to produce 2-iodo-4,5-dimethoxy acid.
-
Esterification: The resulting acid is then converted to its methyl ester.
-
Heck Cross-Coupling: A Palladium (II)-catalyzed Heck cross-coupling reaction is performed to yield the unsaturated diester.
-
Catalytic Hydrogenation: The unsaturated diester is then catalytically hydrogenated.
-
Dieckmann Condensation and Decarboxylation: The synthesis concludes with a Dieckmann condensation followed by a careful decarboxylation to afford the final product, this compound.
Alternative Synthesis via Transformation of 6-Methoxy Tetralin [4]
Another reported method involves the transformation of 6-methoxy tetralin. This process includes bromination and subsequent methoxylation and oxidation steps to yield this compound.
-
Bromination: 6-methoxy-1,2,3,4-tetrahydronaphthalene (B156819) is treated with N-Bromosuccinimide (NBS) in dry toluene.
-
Methoxylation: The resulting bromo compounds are treated with CuI and sodium methoxide (B1231860) in DMF.
-
Oxidation: The product from the previous step undergoes epoxidation with m-CPBA followed by acid hydrolysis to produce the tetralone.
Applications in Drug Development
This compound is a significant building block in medicinal chemistry, primarily due to its utility as a precursor for various bioactive compounds.
-
Dopaminergic Compounds: It is a versatile starting material for many dopaminergic agents, which are crucial in the treatment of neurological disorders such as Parkinson's disease.[1]
-
Alkaloid Synthesis: The tetralone core is instrumental in the synthesis of natural alkaloids.
-
Novel Antidepressants: It has been utilized in the development of novel antidepressants that function as α-2-antagonists and norepinephrine (B1679862) uptake inhibitors.
The tetralone scaffold, in general, has been extensively studied for its potential therapeutic applications, including anticancer, antibacterial, and antimalarial activities.[5]
Spectral Data
Spectroscopic data is fundamental for the identification and characterization of this compound.
| Spectral Data Type | Availability |
| ¹H NMR | Available |
| ¹³C NMR | Available[2] |
| Mass Spectrometry (GC-MS) | Available[2] |
| Infrared (IR) Spectroscopy | Available[2] |
| Raman Spectroscopy | Available[2] |
Detailed spectral data can be found in various chemical databases and literature. For instance, the ¹H NMR spectrum for the related compound 6-Methoxy-2-tetralone is publicly available and can serve as a reference for structural elucidation.[6]
This guide provides core technical information on this compound for professionals in the field of chemical research and drug development. The provided data and protocols are intended to facilitate further research and application of this valuable chemical intermediate.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 6,7-Dimethoxy-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6,7-Dimethoxy-2-tetralone. The document details the spectral data, a standardized experimental protocol for its acquisition, and a visual representation of the structure-spectrum correlations. This information is crucial for the structural elucidation, purity assessment, and quality control of this important synthetic intermediate.
Data Presentation: 1H NMR Spectroscopic Data
The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The quantitative data, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below for clarity and comparative ease.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| 6.71 | Singlet (s) | 1H | - | H-8 |
| 6.59 | Singlet (s) | 1H | - | H-5 |
| 3.85 | Singlet (s) | 3H | - | 7-OCH₃ |
| 3.83 | Singlet (s) | 3H | - | 6-OCH₃ |
| 3.48 | Singlet (s) | 2H | - | H-1 |
| 2.97 | Triplet (t) | 2H | 6.0 | H-4 |
| 2.52 | Triplet (t) | 2H | 6.0 | H-3 |
Experimental Protocol
The following section outlines a detailed methodology for the acquisition of the 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Approximately 10-15 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.
2. Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is utilized.
-
Probe: A standard 5 mm broadband probe is used.
-
Temperature: The experiment is conducted at a standard probe temperature of 298 K (25 °C).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (zg) is employed.
-
Number of Scans: 16 to 64 scans are typically acquired to ensure an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.
-
Spectral Width: A spectral width of approximately 12-15 ppm is used to encompass all proton signals.
-
Acquisition Time: An acquisition time of 3-4 seconds is set to ensure good digital resolution.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.
-
An exponential window function with a line broadening factor of 0.3 Hz is typically applied to the FID to improve the signal-to-noise ratio.
-
The transformed spectrum is then manually phased to ensure all peaks are in pure absorption mode.
-
The baseline of the spectrum is corrected to be flat.
-
The spectrum is referenced by setting the TMS signal to 0.00 ppm.
-
The signals are integrated to determine the relative number of protons contributing to each resonance.
-
Peak picking is performed to identify the precise chemical shifts of all signals.
Visualization of Structure-Spectrum Correlation
The following diagram, generated using the DOT language, illustrates the logical relationship between the chemical structure of this compound and its corresponding 1H NMR spectral data.
Caption: Correlation of this compound structure with its 1H NMR signals.
An In-Depth Technical Guide to the 13C NMR Analysis of 6,7-Dimethoxy-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 6,7-Dimethoxy-2-tetralone, a key intermediate in the synthesis of various dopaminergic compounds. This document details the 13C NMR chemical shift assignments, a standard experimental protocol for data acquisition, and a logical workflow for the synthesis and analysis of this compound.
Data Presentation: 13C NMR Chemical Shifts
The 13C NMR spectrum of this compound exhibits distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of the carbon atoms, including the effects of the aromatic ring, the ketone carbonyl group, and the two methoxy (B1213986) substituents. The assigned chemical shifts, as reported in the literature, are summarized in the table below.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | 206.8 |
| C-6 | 148.9 |
| C-7 | 148.4 |
| C-4a | 125.8 |
| C-8a | 125.2 |
| C-5 | 109.8 |
| C-8 | 109.4 |
| 6-OCH₃ | 55.9 |
| 7-OCH₃ | 55.8 |
| C-3 | 39.4 |
| C-1 | 34.9 |
| C-4 | 28.5 |
Data sourced from Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of this compound and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(11), 228-234.
Experimental Protocols
A standard protocol for acquiring the 13C NMR spectrum of an organic compound such as this compound is outlined below. This protocol is based on general laboratory practices for NMR spectroscopy of ketones and related organic molecules.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The 13C NMR spectrum is typically acquired on a spectrometer operating at a frequency of 75 MHz or higher.
-
The instrument is locked onto the deuterium (B1214612) signal of the solvent.
-
Standard instrument shimming procedures are performed to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
A standard single-pulse experiment with proton decoupling is typically used.
-
Key acquisition parameters include:
-
Pulse Width: A 30-45° pulse angle is commonly used to allow for a shorter relaxation delay.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is generally sufficient.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to a few thousand) are accumulated to achieve an adequate signal-to-noise ratio.
-
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
Phase correction is applied to the resulting spectrum.
-
The baseline of the spectrum is corrected to ensure accurate integration (if required).
-
The chemical shift axis is referenced to the TMS signal at 0.00 ppm.
Mandatory Visualizations
The following diagrams illustrate the molecular structure and a logical workflow for the synthesis and analysis of this compound.
Caption: Molecular structure of this compound with IUPAC numbering.
Caption: A logical workflow for the synthesis and subsequent 13C NMR analysis.
An In-Depth Technical Guide to the Infrared Spectroscopy of 6,7-Dimethoxy-2-tetralone
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 6,7-Dimethoxy-2-tetralone, a key intermediate in the synthesis of various dopaminergic compounds.[1] Aimed at researchers, scientists, and professionals in drug development, this document details the characteristic vibrational frequencies, experimental protocols for synthesis and spectral acquisition, and a workflow for IR analysis.
Molecular Structure and Functional Groups
This compound is a derivative of tetralone, characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring. It possesses two methoxy (B1213986) groups (-OCH₃) attached to the aromatic ring at positions 6 and 7, and a carbonyl group (C=O) at position 2 of the non-aromatic ring. The key functional groups that give rise to characteristic IR absorptions are the aromatic ring, the ketone, the ether linkages, and the aliphatic carbon-hydrogen bonds.
Infrared Spectral Data
The infrared spectrum of this compound exhibits several characteristic absorption bands corresponding to its constituent functional groups. The data compiled from various sources is presented in Table 1.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~2951 | Medium | C-H stretch (aliphatic) | Methylene (B1212753) groups (-CH₂-) |
| 1705 - 1735 | Strong | C=O stretch | Ketone |
| ~1602 | Medium-Weak | C=C stretch | Aromatic ring |
| ~1518 | Medium-Weak | C=C stretch | Aromatic ring |
| ~1436 | Medium | C-H bend (aliphatic) | Methylene groups (-CH₂-) |
| ~1272 | Strong | C-O stretch (asymmetric) | Aryl ether |
| ~1170 | Strong | C-O stretch (symmetric) | Aryl ether |
Experimental Protocols
Synthesis of this compound
A practical and cost-effective synthesis of this compound has been reported, starting from 3,4-dimethoxyphenylacetic acid. The multi-step synthesis involves ring iodination, esterification, a Heck cross-coupling reaction, catalytic hydrogenation, Dieckmann condensation, and decarboxylation.
A concise synthetic approach starting from 6-methoxy-1-tetralone (B92454) has also been described.[2] The following is a representative protocol adapted from the literature for the synthesis of a related tetralone, which can be conceptually applied to this compound.
Step 1: Dehydration of 6-methoxy-1-tetralone
-
To a solution of 6-methoxy-1-tetralone (1g, 5.7 mmol) in toluene (B28343) (95 mL), add p-toluenesulphonic acid (250 mg, 1.45 mmol) and 2,4-pentanediol (B147393) (2.42 mL, 22.3 mmol).[2]
-
Heat the mixture under reflux for 24 hours using a Dean-Stark apparatus to remove water.[2]
-
Cool the reaction mixture, dilute with a 5% sodium bicarbonate solution, and extract three times with ether.[2]
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.[2]
-
Purify the resulting oil by column chromatography on silica (B1680970) gel (eluent: hexane) to obtain 6-methoxy-3,4-dihydronaphthalene.[2]
Step 2: Epoxidation and Rearrangement
-
To a suspension of m-chloroperbenzoic acid (MCPBA) (1.5 g, 8.7 mmol) in dry dichloromethane (B109758) (16 mL), cooled in an ice bath, add the dihydronaphthalene from the previous step (616 mg, 3.8 mmol) dissolved in dichloromethane (2 mL).[2]
-
Stir the reaction mixture overnight, then filter.[2]
-
Dilute the filtrate with dichloromethane, wash with a 5% sodium bicarbonate solution and then with brine.[2]
-
Dry the organic layer and evaporate the solvent to obtain the crude epoxide as an oil.[2]
-
Without further purification, dissolve the oil in ethanol (B145695) (3 mL), add 10% sulfuric acid (3 mL), and heat under reflux for 3 hours.[2]
-
Cool the reaction mixture, dilute with water, and extract three times with chloroform.[2]
-
Wash the combined organic extracts with brine, dry, and evaporate the solvent.[2]
-
Purify the resulting oil by chromatography (eluent: hexane:ether 7:3) to afford the tetralone.[2]
IR Spectroscopy Sample Preparation and Analysis
The infrared spectrum of solid this compound can be readily obtained using the Attenuated Total Reflectance (ATR) technique with a Fourier Transform Infrared (FTIR) spectrometer.
Protocol for ATR-FTIR Spectroscopy of a Solid Powder
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.[3] Record a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount (a few milligrams) of the finely powdered this compound sample directly onto the center of the ATR crystal.[3]
-
Pressure Application: Lower the press arm to apply consistent pressure on the sample, ensuring good contact between the powder and the crystal surface.[3]
-
Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the ATR crystal and the press arm thoroughly to remove all traces of the sample.
Workflow for IR Spectroscopy
The general workflow for obtaining and interpreting the IR spectrum of a compound like this compound is illustrated below.
Interpretation of the Spectrum
The IR spectrum of this compound is consistent with its molecular structure. The strong absorption in the 1705-1735 cm⁻¹ region is a definitive indicator of the ketone's carbonyl group. The peaks around 1602 and 1518 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring. The presence of strong bands at approximately 1272 cm⁻¹ and 1170 cm⁻¹ corresponds to the asymmetric and symmetric C-O stretching of the aryl ether methoxy groups, respectively. The aliphatic C-H stretching of the methylene groups in the saturated portion of the six-membered ring is observed around 2951 cm⁻¹.
This combination of absorption bands provides a unique "fingerprint" for this compound, allowing for its identification and characterization, as well as for monitoring its presence and purity during synthesis and other applications.
References
Mass spectrometry fragmentation of 6,7-Dimethoxy-2-tetralone
An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 6,7-Dimethoxy-2-tetralone
Introduction
This compound is a chemical compound with the molecular formula C12H14O3. As a derivative of tetralone, it serves as a valuable intermediate in the synthesis of various biologically active molecules. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and structural elucidation in complex mixtures, particularly in the fields of medicinal chemistry and drug development. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of this compound, supported by quantitative data and a proposed fragmentation mechanism.
Core Fragmentation Data
The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions that provide structural information. The quantitative data from the mass spectrum is summarized in the table below.
| m/z | Proposed Fragment Ion | Relative Intensity |
| 206 | [M]+• (Molecular Ion) | High |
| 164 | [M - C2H2O]+• | Base Peak |
| 163 | [M - C2H2O - H]• | High |
Data sourced from NIST Mass Spectrometry Data Center via PubChem.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is primarily driven by the presence of the keto functional group and the aliphatic ring structure. The proposed pathway begins with the formation of the molecular ion (m/z 206), which then undergoes a characteristic retro-Diels-Alder (RDA) type cleavage.
Caption: Fragmentation pathway of this compound.
The primary fragmentation event is the loss of a neutral ketene (B1206846) molecule (CH2=C=O, mass of 42 Da) from the molecular ion (m/z 206) to yield the base peak at m/z 164. This type of fragmentation is characteristic of cyclic ketones and proceeds through a mechanism analogous to a retro-Diels-Alder reaction.[1] Subsequently, the fragment ion at m/z 164 can lose a hydrogen radical to form the stable ion at m/z 163. The stability of this ion is enhanced by the aromatic ring system.
Experimental Protocols
The mass spectrometry data for this compound is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A detailed, representative methodology is provided below.
4.1 Sample Preparation A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.
4.2 Gas Chromatography (GC)
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase) is commonly used.
-
Oven Program: The column oven temperature is programmed to start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280°C) to ensure the elution of the analyte.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
4.3 Mass Spectrometry (MS)
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Scan Range: The mass spectrometer is set to scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 40-400).
-
Ion Source Temperature: The ion source is maintained at a high temperature (e.g., 230°C) to ensure the sample remains in the gas phase.
Conclusion
The mass spectrometry fragmentation of this compound is well-defined and dominated by a retro-Diels-Alder type cleavage, leading to the characteristic base peak at m/z 164. The presence of the molecular ion peak at m/z 206 and the significant fragment at m/z 163 further aids in its unequivocal identification. The experimental protocol outlined provides a robust method for the analysis of this compound, making GC-MS a powerful tool for its characterization in various research and development applications.
References
6,7-Dimethoxy-2-tetralone: A Versatile Precursor for the Synthesis of Bioactive Compounds
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
6,7-Dimethoxy-2-tetralone is a key bicyclic aromatic ketone that serves as a pivotal starting material and intermediate in the synthesis of a wide array of pharmacologically active compounds.[1][2] Its rigid scaffold, combined with the specific methoxy (B1213986) substitution pattern on the benzene (B151609) ring, makes it an ideal precursor for developing derivatives that can interact with various biological targets. This tetralone is particularly valuable for synthesizing natural alkaloids, cyclic amino acids, and novel therapeutic agents targeting the central nervous system and cancer.[1] The primary route for its derivatization involves the transformation of its ketone functional group into diverse nitrogen-containing heterocycles, unlocking a rich landscape of bioactive molecular architectures.
This guide explores the synthetic pathways originating from this compound, focusing on its conversion into high-value bioactive compounds such as P-glycoprotein inhibitors, sigma-2 receptor ligands, and dopaminergic agents. Detailed experimental protocols, quantitative biological data, and process diagrams are provided to offer a comprehensive resource for researchers in medicinal chemistry and drug discovery.
Core Synthetic Transformation: Reductive Amination
The most common and effective strategy to convert this compound into biologically active amine derivatives is through reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by its immediate reduction to a stable amine using a mild reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride.[3][4] This method is highly versatile, allowing for the introduction of a wide range of substituents based on the choice of the primary or secondary amine.
Detailed Experimental Protocol: General Reductive Amination
This protocol describes a general procedure for the synthesis of a 2-amino-tetralin derivative from this compound.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Methanol (B129727) (MeOH)
-
Acetic acid (glacial)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the selected primary amine (1.1 eq) in methanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture to facilitate imine formation.[5]
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.[6]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Partition the remaining aqueous residue between ethyl acetate and a saturated NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica (B1680970) gel to yield the desired 2-amino-tetralin derivative.
Application 1: Tetrahydroisoquinoline Scaffolds as P-glycoprotein Inhibitors
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[7] P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and rendering cancer cells resistant. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, synthesized from this compound precursors, have been identified as potent P-gp modulators capable of reversing this resistance.[8]
Experimental Protocol: Synthesis of a P-gp Inhibitor
The synthesis of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-3,4,5-trimethoxybenzamide, a potent P-gp inhibitor, is adapted from published procedures.[8] This synthesis starts from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which is accessible from this compound.
Step 1: Alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
Combine 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (1.0 eq), 1-(2-bromoethyl)-4-nitrobenzene (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous acetonitrile.
-
Reflux the mixture for 24 hours.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield 2-(2-(4-nitrophenyl)ethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the catalyst through Celite and concentrate the solvent to obtain the aniline (B41778) intermediate, 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline.
Step 3: Amide Coupling
-
Dissolve the aniline intermediate (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C and add 3,4,5-trimethoxybenzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by flash chromatography to yield the target P-gp inhibitor.[8]
Quantitative Data: P-gp Modulating Activity
The following table summarizes the biological activity of synthesized tetrahydroisoquinoline derivatives in reversing P-gp-mediated multidrug resistance.
| Compound ID | R Group (on Benzamide) | P-gp Inhibition Activity | Reference |
| 1 | 3,4,5-trimethoxy | Potent P-gp inhibitor | [8] |
| 2 | 4-methoxy | Moderate P-gp substrate | [8] |
| 3 | Unsubstituted Phenyl | Weak P-gp substrate | [8] |
Application 2: Sigma-2 Receptor Ligands for Cancer Therapy
The sigma-2 receptor is overexpressed in various proliferative cancer cells compared to normal, quiescent cells, making it a promising biomarker and therapeutic target.[9] Ligands that bind selectively to the sigma-2 receptor can be used for tumor imaging and as anticancer agents. Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been developed as high-affinity, selective ligands for the sigma-2 receptor, demonstrating cytotoxic effects against cancer cell lines.[9]
Quantitative Data: Sigma Receptor Binding and Cytotoxicity
The data below presents the binding affinities and cytotoxic activities of representative tetrahydroisoquinoline derivatives.
| Compound ID | Structure (Modification on N-alkyl chain) | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₁/σ₂) | Cytotoxicity IC₅₀ (μM) (Huh-7 Liver Cancer) |
| 3b | N-(3-phenylpropyl)benzamide | 465 | 5.8 | 80.2 | 21.3 |
| 3e | N-(3-(4-fluorophenyl)propyl)benzamide | 258 | 5.0 | 51.6 | 18.9 |
| 4b | N-(4-phenylbutyl)benzamide | 324 | 6.2 | 52.3 | 25.6 |
| 4e | N-(4-(4-fluorophenyl)butyl)benzamide | 288 | 5.3 | 54.3 | 20.1 |
| Data sourced from reference[9]. |
Application 3: 2-Aminotetralin Derivatives as Dopaminergic Agents
The 2-amino-6,7-dihydroxytetralin (ADTN) scaffold is a classic pharmacophore for dopamine receptor agonists, structurally mimicking the neurotransmitter dopamine in a conformationally constrained form. These agents are crucial in the research and treatment of neurological and psychiatric disorders, including Parkinson's disease.[10][11] this compound is an ideal precursor for these molecules, as the methoxy groups can be readily demethylated in a final step to reveal the catechol moiety essential for dopaminergic activity.
Synthetic Pathway to Dopaminergic Precursors
The synthesis involves the reductive amination of this compound with an appropriate amine, followed by further modifications if necessary. For the synthesis of the primary amine precursor, a protected form of ammonia (e.g., an ammonia equivalent or subsequent deprotection step) is used in the reductive amination step.
| Compound Class | Biological Target | Therapeutic Area | Reference |
| 2-Substituted Octabenzo[f]quinolines | Dopamine Receptors | CNS Disorders | [1] |
| 2-Aminotetralins (e.g., 6,7-ADTN) | Dopamine D1/D2 Receptors | Parkinson's Disease | [10] |
| Oxygen Isosteres (3-Chromanamines) | Dopamine Receptors | CNS Disorders | [10] |
Conclusion
This compound has proven to be a remarkably versatile and valuable precursor in medicinal chemistry. Through straightforward and high-yielding transformations, primarily centered around reductive amination, this starting material provides access to a diverse range of complex molecular scaffolds. The resulting tetrahydroisoquinoline and 2-aminotetralin derivatives have demonstrated significant potential in addressing critical therapeutic challenges, including overcoming multidrug resistance in cancer, developing novel anticancer agents targeting sigma-2 receptors, and designing potent agonists for dopamine receptors. The continued exploration of this privileged scaffold is poised to yield further innovations in the development of next-generation therapeutics.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. gctlc.org [gctlc.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6,7-Dihydroxy-3-chromanamine: synthesis and pharmacological activity of an oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
The Synthesis of 6,7-Dimethoxy-2-tetralone: A Historical and Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-2-tetralone is a key bicyclic ketone that serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically significant molecules. Its structural motif is embedded in numerous dopaminergic agonists, alkaloids, and other centrally acting agents. The strategic importance of this compound has driven the development of various synthetic routes over the years, each with its own set of advantages and limitations. This technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis, presenting key methodologies, comparative quantitative data, and detailed experimental protocols to aid researchers in this field.
Historical Perspective and Discovery
The precise first synthesis of this compound is not definitively documented in a singular "discovery" paper. However, its synthesis is rooted in the broader history of tetralone chemistry, which dates back to the late 19th and early 20th centuries with the pioneering work on naphthalene (B1677914) derivatives and cyclization reactions. Early methods for synthesizing substituted 2-tetralones were often multi-step, low-yielding, and relied on harsh reaction conditions.
A significant, albeit often inefficient, early approach for the synthesis of 2-tetralones involved the Friedel-Crafts acylation of an appropriate aromatic precursor with ethylene (B1197577) and an acyl chloride. For this compound, this would involve the reaction of 3,4-dimethoxyphenylacetyl chloride with ethylene in the presence of a Lewis acid like aluminum chloride. While conceptually straightforward, this method is notoriously difficult to optimize and typically results in low yields, often below 30%.[1]
Over the decades, the demand for more efficient and scalable syntheses led to the exploration of alternative strategies. A notable advancement came with the application of modern organometallic cross-coupling reactions and refined cyclization techniques. In 1999, Qandil, Miller, and Nichols reported a practical and cost-effective synthesis starting from the readily available 3,4-dimethoxyphenylacetic acid.[1][2] This route utilizes a Palladium-catalyzed Heck cross-coupling reaction followed by a Dieckmann condensation , offering a significant improvement in overall yield and scalability.
More recently, in 2009, Vera and Banerjee described an alternative approach starting from 6-methoxy-1,2,3,4-tetrahydronaphthalene.[3] This method involves a sequence of bromination, methoxylation, oxidation, and subsequent transformation to the desired 2-tetralone. While also a multi-step process, it provides another viable pathway to the target molecule.
The evolution of these synthetic strategies reflects the broader trends in organic synthesis, moving from classical, often brute-force methods to more elegant and efficient catalytic and domino reactions.
Comparative Analysis of Key Synthesis Routes
The selection of a synthetic route for this compound depends on factors such as starting material availability, cost, scalability, and desired purity. The following table summarizes the quantitative data for the key methods discussed.
| Synthesis Route | Starting Material | Key Reactions | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | 3,4-Dimethoxyphenylacetyl chloride and Ethylene | Friedel-Crafts Acylation | < 30% | Variable, often requires extensive purification | Conceptually simple, uses basic starting materials | Low and variable yields, difficult to control, harsh conditions |
| Heck Coupling / Dieckmann Condensation (Qandil et al., 1999) | 3,4-Dimethoxyphenylacetic acid | Iodination, Esterification, Heck cross-coupling, Hydrogenation, Dieckmann condensation, Decarboxylation | 47% (from starting acid) | High | High overall yield, cost-effective, scalable | Multi-step sequence |
| From 6-Methoxytetralin (Vera and Banerjee, 2009) | 6-Methoxy-1,2,3,4-tetrahydronaphthalene | Bromination, Methoxylation, Oxidation, Epoxidation, Hydrolysis | 41% (final two steps) | Good | Utilizes a different starting material, providing an alternative pathway | Multi-step, involves handling of hazardous reagents like NBS and MCPBA |
Detailed Experimental Protocols
Synthesis via Heck Coupling and Dieckmann Condensation (Qandil et al., 1999)
This route represents a modern and efficient approach to this compound.
Step 1: Iodination of 3,4-Dimethoxyphenylacetic Acid To a solution of 3,4-dimethoxyphenylacetic acid in a suitable solvent, iodine monochloride is added. The reaction is stirred at room temperature until completion. The resulting 2-iodo-4,5-dimethoxyphenylacetic acid is then isolated.
Step 2: Esterification The iodo-acid from the previous step is esterified using methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) to yield methyl 2-iodo-4,5-dimethoxyphenylacetate.
Step 3: Heck Cross-Coupling The methyl 2-iodo-4,5-dimethoxyphenylacetate is subjected to a Heck cross-coupling reaction with an acrylate (B77674) ester (e.g., methyl acrylate) in the presence of a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II)) and a base (e.g., triethylamine). This affords the corresponding cinnamate (B1238496) diester.
Step 4: Catalytic Hydrogenation The unsaturated diester is then catalytically hydrogenated using hydrogen gas and a palladium on carbon catalyst to yield the saturated propionate (B1217596) diester.
Step 5: Dieckmann Condensation and Decarboxylation The diester is treated with a strong base, such as potassium tert-butoxide, to effect an intramolecular Dieckmann condensation. The resulting β-keto ester is then subjected to decarboxylation, typically by heating in a mixture of DMSO, water, and a salt like lithium chloride, to yield this compound. The product can be purified via its bisulfite adduct.[2]
Synthesis from 6-Methoxytetralin (Vera and Banerjee, 2009)
This pathway provides an alternative disconnection for the target molecule.
Step 1: Aromatic Bromination 6-Methoxy-1,2,3,4-tetrahydronaphthalene is treated with N-bromosuccinimide (NBS) in a suitable solvent to yield a mixture of bromo-isomers.
Step 2: Methoxylation The mixture of bromo compounds is then treated with a methoxide (B1231860) source, such as sodium methoxide, in the presence of a copper(I) iodide catalyst to introduce the second methoxy (B1213986) group, yielding 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene.
Step 3: Oxidation to 1-Tetralone The dimethoxytetralin is oxidized using an oxidizing agent like potassium permanganate (B83412) in acetonitrile (B52724) to afford 6,7-dimethoxy-1-tetralone (B79651).
Step 4: Conversion to 2-Tetralone The 6,7-dimethoxy-1-tetralone is converted to the corresponding dihydronaphthalene by reaction with 2,4-pentanediol (B147393) and p-toluenesulfonic acid. Subsequent epoxidation with m-chloroperbenzoic acid (MCPBA) followed by acid-catalyzed hydrolysis of the epoxide yields the final product, this compound, in a 41% yield for this final transformation.[3]
Synthesis via Friedel-Crafts Acylation (Representative Protocol)
While historically significant, this method is often low-yielding for this specific substrate. The following is a general procedure.
Step 1: Preparation of 3,4-Dimethoxyphenylacetyl Chloride 3,4-Dimethoxyphenylacetic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride to produce the corresponding acyl chloride.
Step 2: Friedel-Crafts Acylation with Ethylene In a reaction vessel equipped for gas introduction, a solution of 3,4-dimethoxyphenylacetyl chloride in a suitable solvent (e.g., dichloromethane) is treated with a Lewis acid catalyst, typically aluminum chloride. Ethylene gas is then bubbled through the reaction mixture under controlled temperature and pressure.
Step 3: Workup and Purification The reaction is quenched by the addition of acid and ice. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by chromatography or crystallization to isolate this compound. As noted, yields are often below 30%.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the synthesis of this compound.
Caption: Historical evolution of synthetic strategies for 2-tetralones.
Caption: Synthetic workflow of the Qandil et al. method.
Conclusion
The synthesis of this compound has evolved significantly from early, low-yielding methods to more robust and efficient modern strategies. The development of routes employing palladium-catalyzed cross-coupling and sophisticated cyclization reactions has made this valuable intermediate more accessible for its application in drug discovery and development. This guide provides the historical context, comparative data, and detailed protocols necessary for researchers to make informed decisions when embarking on the synthesis of this important compound and its derivatives. The continued exploration of novel catalytic systems and synthetic methodologies will undoubtedly lead to even more efficient and sustainable routes to this and other important tetralone structures in the future.
References
An In-depth Technical Guide on the Physical Appearance and Stability of 6,7-Dimethoxy-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 6,7-Dimethoxy-2-tetralone, with a specific focus on its physical appearance and stability. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Physical and Chemical Properties
This compound is a synthetic organic compound and a derivative of tetralone. While specific experimental data for all physical properties of this compound is not extensively documented in publicly available literature, a combination of reported data and comparative analysis with structurally similar compounds allows for a reliable characterization.
Physical Appearance
Based on data from analogous compounds such as 6-methoxy-2-tetralone, which is a pale yellow to off-white crystalline solid, and 7-methoxy-2-tetralone, described as a colorless to pale yellow liquid, this compound is anticipated to be a solid at room temperature, likely appearing as a white to off-white or pale yellow crystalline powder.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound and its related analogs for comparative purposes.
| Property | This compound | 6-Methoxy-2-tetralone | 7-Methoxy-2-tetralone |
| CAS Number | 2472-13-1 | 2472-22-2 | 4133-34-0 |
| Molecular Formula | C₁₂H₁₄O₃ | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ |
| Molecular Weight | 206.24 g/mol | 176.21 g/mol [1][2][3] | 176.21 g/mol [4][5][6][7] |
| Melting Point | 87-89 °C | 28-35 °C[3] | Not specified (liquid at RT)[4][6] |
| Boiling Point | Not available | 114-116 °C @ 0.2 mmHg[3] | 124-126 °C @ 1.5 mmHg[5][8] |
| Solubility | Limited water solubility, soluble in organic solvents (inferred) | Limited water solubility, soluble in ethanol, acetone, DMSO[2] | Limited water solubility, soluble in ethanol, acetone[4][6] |
Stability and Degradation
The stability of this compound is a critical parameter for its handling, storage, and application in drug development. While specific stability studies on this molecule are not widely published, its structural features—a tetralone core with methoxy (B1213986) substituents on the aromatic ring—provide insights into its potential degradation pathways.
General Stability
Tetralone derivatives, particularly those with enolizable ketones, can be susceptible to degradation[9]. The presence of methoxy groups on the aromatic ring can also influence stability, potentially making the compound sensitive to light and oxidation. Therefore, it is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways can be anticipated:
-
Oxidation: The benzylic position of the tetralone ring is susceptible to oxidation, which can lead to the formation of various degradation products. The methoxy groups can also be susceptible to oxidative cleavage.
-
Photodegradation: Aromatic ketones can absorb UV light, leading to photochemical reactions and degradation. The position of the methoxy groups on the phenyl ring can influence the rate of decomposition[10].
-
Hydrolysis: While generally stable, under strong acidic or basic conditions, the ether linkages of the methoxy groups could potentially undergo hydrolysis.
-
Enolization and Racemization: The ketone functionality in the tetralone ring is enolizable, which could lead to racemization if the alpha-carbon is a chiral center[9].
Experimental Protocols
The following are general experimental protocols that can be adapted for the analysis of this compound. Method validation is essential for specific applications.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a general procedure for assessing the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water. A typical starting point could be a 50:50 (v/v) mixture, with a gradient to increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. An initial UV scan is recommended to determine the optimal wavelength.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the this compound sample in the same solvent as the standard to achieve a similar concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components.
Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the identification and purity assessment of this compound.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection, depending on the sample concentration.
-
Temperature Program: An initial oven temperature of around 100-150°C, followed by a temperature ramp to 250-280°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Analysis: Inject the sample into the GC-MS system. The resulting mass spectrum can be compared with spectral libraries or used for structural elucidation based on fragmentation patterns.
References
- 1. 6-Methoxy-2-tetralone [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 6-Methoxy-2-tetralone CAS#: 2472-22-2 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 7-メトキシ-2-テトラロン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 7-Methoxy-2-tetralone | C11H12O2 | CID 77785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-Methoxy-2-tetralone | 4133-34-0 [chemicalbook.com]
- 9. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6,7-Dimethoxy-2-tetralone from 6-Methoxytetralin: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the multi-step synthesis of 6,7-dimethoxy-2-tetralone, a valuable intermediate in the synthesis of various pharmacologically active compounds, starting from the readily available 6-methoxytetralin. The described methodology is based on the work of Vera and Banerjee, outlining a practical route involving bromination, methoxylation, oxidation, and subsequent rearrangement.
Introduction
This compound is a key building block in the development of dopaminergic agents and other neurologically active compounds. Its synthesis has been approached through various routes. The following application note details a robust, multi-step pathway beginning with 6-methoxytetralin, providing researchers with a reproducible and scalable method.
Overall Synthesis Pathway
The transformation of 6-methoxytetralin to this compound is accomplished through a five-step sequence as illustrated below. This pathway involves the introduction of a second methoxy (B1213986) group onto the aromatic ring, followed by oxidation and functional group manipulation to yield the target 2-tetralone.
The Role of 6,7-Dimethoxy-2-tetralone in Alkaloid Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-2-tetralone is a highly versatile cyclic ketone that serves as a pivotal starting material and key intermediate in the synthesis of a wide array of pharmacologically active compounds, particularly isoquinoline (B145761) alkaloids.[1][2] Its rigid, pre-organized structure provides a reliable scaffold for constructing complex polycyclic systems. This document outlines its application in synthesizing major alkaloid classes and provides detailed protocols for key transformations.
The primary synthetic utility of this compound lies in its conversion to a β-arylethylamine equivalent, specifically 2-amino-6,7-dimethoxytetralin derivatives. This intermediate is the direct precursor for the two most powerful and classic methods for constructing the isoquinoline core: the Pictet-Spengler and Bischler-Napieralski reactions.
Core Synthetic Strategies
The journey from this compound to complex alkaloids primarily involves two main pathways, distinguished by the method of cyclization used to form the isoquinoline ring system.
-
Pictet-Spengler Reaction Pathway : This route involves the reductive amination of the tetralone to form a primary or secondary amine, which is then condensed with an aldehyde or ketone under acidic conditions to yield a tetrahydroisoquinoline. This method is particularly common for synthesizing simple isoquinoline alkaloids like Salsolidine.[3][4]
-
Bischler-Napieralski Reaction Pathway : In this alternative, the amine generated from the tetralone is first acylated to form an amide. This amide is then subjected to intramolecular cyclization using a dehydrating agent (e.g., POCl₃) to form a 3,4-dihydroisoquinoline, which can be subsequently reduced to the final tetrahydroisoquinoline alkaloid.[1][3][5] This approach is fundamental for accessing protoberberine and benzophenanthridine alkaloid skeletons.
Visualization of Synthetic Pathways
The logical relationship between the starting material, key intermediates, and final alkaloid classes is depicted below.
Experimental Protocols and Data
This section provides detailed protocols for the synthesis of a representative simple alkaloid, (±)-Salsolidine, starting from this compound.
Stage 1: Reductive Amination to Form N-Methyl-2-amino-6,7-dimethoxytetralin
The conversion of the ketone to a secondary amine is the critical first step. This can be achieved through classical chemical methods or modern biocatalytic approaches.
Method A: Chemical Reductive Amination
This protocol uses sodium triacetoxyborohydride (B8407120), a mild and selective reducing agent that is highly effective for one-pot reductive aminations.[6][7]
Experimental Workflow: Chemical Reductive Amination
Protocol:
-
To a round-bottom flask, add this compound (1.0 eq), methylamine hydrochloride (1.5 eq), and 1,2-dichloroethane (DCE) to make a ~0.5 M solution.
-
Add acetic acid (1.1 eq) to the mixture. Stir at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring mixture.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (B109758) (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired N-methyl-2-amino-6,7-dimethoxytetralin.
Method B: Biocatalytic (Enzymatic) Reductive Amination
Imine reductases (IREDs) offer a green and highly stereoselective alternative for synthesizing chiral amines. Specific IREDs have been shown to be effective for the amination of 2-tetralones with methylamine, affording the (S)-enantiomer with high conversion and excellent enantiomeric excess.[8][9]
Protocol: This protocol is a general guideline for a biocatalytic reaction. Specific conditions (e.g., buffer pH, enzyme loading, co-factor regeneration system) will depend on the specific IRED used.
-
Prepare a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
Add the co-factor (NAD(P)H) and a co-factor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Add the this compound substrate (typically from a stock solution in a water-miscible solvent like DMSO).
-
Add the amine source (e.g., methylamine hydrochloride, with pH adjusted).
-
Initiate the reaction by adding the lyophilized IRED enzyme.
-
Agitate the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor conversion by HPLC or GC.
-
Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.
-
Separate the organic layer, dry, and concentrate to obtain the chiral amine product.
| Parameter | Method A: Chemical | Method B: Biocatalytic |
| Reagents | NaBH(OAc)₃, AcOH, Methylamine HCl | IRED Enzyme, NAD(P)H, Amine |
| Solvent | 1,2-Dichloroethane (DCE) | Aqueous Buffer |
| Temperature | Room Temperature | Typically 25-40 °C |
| Stereoselectivity | Racemic Product | Highly Enantioselective (e.g., >98% ee)[8] |
| Typical Yield | 60-85% (Variable) | >70% Conversion[8] |
| Workup | Aqueous wash & extraction | Organic extraction |
Stage 2: Pictet-Spengler Cyclization to Synthesize (±)-Salsolidine
The synthesized N-methyl-2-amino-6,7-dimethoxytetralin is cyclized with acetaldehyde (B116499) to form the tetrahydroisoquinoline core of Salsolidine.
Experimental Workflow: Pictet-Spengler Cyclization
Protocol:
-
Dissolve the N-methyl-2-amino-6,7-dimethoxytetralin (1.0 eq) in toluene.
-
Add acetaldehyde (2.0 eq).
-
Add trifluoroacetic acid (TFA, 1.5 eq) dropwise to the stirring solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux overnight.
-
After cooling to room temperature, carefully neutralize the reaction mixture with an aqueous solution of sodium hydroxide (B78521) (e.g., 2 M NaOH).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain (±)-Salsolidine.
| Reaction Stage | Key Reagents | Solvent | Conditions | Product |
| Reductive Amination | This compound, MeNH₂·HCl, NaBH(OAc)₃ | DCE | RT, 12h | N-Methyl-2-amino-6,7-dimethoxytetralin |
| Pictet-Spengler | Amine intermediate, Acetaldehyde, TFA | Toluene | Reflux, 12h | (±)-Salsolidine |
Conclusion
This compound is a valuable and readily accessible precursor for the synthesis of diverse isoquinoline alkaloids. By leveraging a straightforward reductive amination followed by classic cyclization strategies such as the Pictet-Spengler or Bischler-Napieralski reactions, researchers can efficiently construct the core scaffolds of numerous biologically active natural products and their analogs. The choice between chemical and biocatalytic methods for the initial amination step allows for flexibility in achieving either racemic or highly enantioenriched intermediates, further broadening the synthetic utility of this important building block.
References
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Strategic Application of 6,7-Dimethoxy-2-tetralone in the Synthesis of Potent Dopaminergic Compounds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,7-Dimethoxy-2-tetralone is a pivotal starting material in the synthesis of a class of neurologically active compounds, particularly dopaminergic agents. Its rigid, bicyclic scaffold provides a valuable framework for the development of ligands targeting dopamine (B1211576) receptors, which are crucial in the pathophysiology of numerous central nervous system disorders, including Parkinson's disease and schizophrenia. The 2-aminotetralin moiety, readily accessible from this compound, is a well-established pharmacophore for dopamine D2 and D3 receptor agonists. This document outlines the synthetic utility of this compound and provides a detailed protocol for the preparation of a representative dopaminergic compound, 2-(N,N-Dipropylamino)-6,7-dimethoxytetralin, a potent dopamine receptor agonist.
Synthetic Approach: Reductive Amination
The primary and most efficient method for converting this compound into its corresponding N-alkylated 2-aminotetralin derivatives is through direct reductive amination. This one-pot reaction involves the formation of an intermediate iminium ion upon reaction of the tetralone with a primary or secondary amine, which is then reduced in situ to the desired amine. Sodium cyanoborohydride (NaBH3CN) is a commonly employed reducing agent for this transformation due to its mild nature and its selectivity for reducing the iminium ion in the presence of the ketone starting material.
Quantitative Data Summary
The following tables summarize the synthetic yield for a representative compound and the biological activity of several 2-aminotetralin derivatives, highlighting their affinity for dopamine D2 and D3 receptors.
Table 1: Synthetic Yield of 2-(N,N-Dipropylamino)-6,7-dimethoxytetralin
| Compound | Starting Material | Reaction Type | Yield (%) |
| 2-(N,N-Dipropylamino)-6,7-dimethoxytetralin | This compound | Reductive Amination | Not explicitly found, but reductive aminations of this type are generally high-yielding. |
Table 2: Dopamine Receptor Binding Affinities of 2-Aminotetralin Derivatives
| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) |
| 7-OH-DPAT (a related 2-aminotetralin) | High Affinity (3.6 nM)[1] | High Affinity (0.57 nM)[2] |
| Various N,N-disubstituted 2-aminotetralins | High affinity, consistent with agonism[3] | - |
| R-(+)-7-OH-DPAT | >200-fold lower affinity than for D3 | 0.57 nM[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-(N,N-Dipropylamino)-6,7-dimethoxytetralin via Reductive Amination
This protocol describes the synthesis of a potent dopamine D2/D3 agonist from this compound.
Materials:
-
This compound
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (B129727) (MeOH)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Amine Addition: To the solution, add dipropylamine (1.2 eq).
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 6 by the dropwise addition of glacial acetic acid.
-
Reducing Agent Addition: Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 2-(N,N-Dipropylamino)-6,7-dimethoxytetralin.
Visualizations
Dopaminergic Compound Synthesis Workflow
References
- 1. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the α-Alkylation of 6,7-Dimethoxy-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the alkylation at the alpha-position of 6,7-Dimethoxy-2-tetralone. This key synthetic transformation is crucial for the synthesis of a variety of pharmacologically active compounds, making it a significant reaction in medicinal chemistry and drug development.
Introduction
This compound is a valuable building block in the synthesis of numerous bioactive molecules. Alkylation at the alpha-position to the carbonyl group allows for the introduction of various substituents, leading to the creation of diverse chemical libraries for drug discovery. This process typically involves the formation of an enolate intermediate, which then acts as a nucleophile to attack an alkylating agent. The choice of base, solvent, and reaction conditions can significantly influence the yield and selectivity of the reaction. Two common methods for this transformation are direct alkylation using a strong base like lithium diisopropylamide (LDA) and phase-transfer catalyzed (PTC) alkylation.
General Reaction Pathway
The fundamental mechanism for the alpha-alkylation of this compound involves the deprotonation of the alpha-carbon to form a nucleophilic enolate, which subsequently attacks an electrophilic alkyl halide in an SN2 reaction.
Application Notes and Protocols: Condensation of 6,7-Dimethoxy-2-tetralone with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 1-arylidene-6,7-dimethoxy-2-tetralones via Claisen-Schmidt condensation and highlight their potential applications in drug discovery, particularly in the fields of oncology and microbiology. Detailed experimental protocols for synthesis and biological evaluation are also presented.
Introduction
The condensation of 6,7-dimethoxy-2-tetralone with various aromatic aldehydes, a classic example of the Claisen-Schmidt condensation, yields a series of 1-arylidene-6,7-dimethoxy-2-tetralone derivatives.[1][2] This class of compounds has garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. The α,β-unsaturated ketone moiety within their structure makes them reactive intermediates and confers upon them notable pharmacological properties.[2]
Applications in Drug Development
The synthesized 1-arylidene-6,7-dimethoxy-2-tetralone derivatives have shown considerable promise as therapeutic agents, primarily as anticancer and antimicrobial agents.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of these compounds against a range of human cancer cell lines.[3] A notable example is 2-(3',4'-dimethoxybenzylidene)tetralone, which has exhibited potent anti-breast cancer activity.[3]
Mechanism of Action: The anticancer activity of these derivatives is often attributed to their ability to interfere with microtubule dynamics. They can act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site on β-tubulin.[4][5][6] This disruption of microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[4]
Furthermore, some derivatives have been shown to induce the generation of reactive oxygen species (ROS) within cancer cells.[3] The elevated ROS levels contribute to cellular stress and trigger apoptotic pathways, leading to cancer cell death.
Antimicrobial Activity
Derivatives of 1-arylidene-6,7-dimethoxy-2-tetralone have also been evaluated for their antimicrobial properties. They have shown activity against various strains of bacteria and fungi.[7][8] The specific mechanism of their antimicrobial action is an area of ongoing research but is thought to involve the disruption of microbial cell membranes or inhibition of essential enzymes.
Data Presentation
The following tables summarize the quantitative data for the synthesis and biological activity of selected 1-arylidene-6,7-dimethoxy-2-tetralone derivatives.
Table 1: Synthesis of 1-Arylidene-6,7-dimethoxy-2-tetralones via Claisen-Schmidt Condensation
| Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaOH | Ethanol (B145695) | 4 | 85 | [1] |
| 4-Chlorobenzaldehyde | KOH | Methanol (B129727) | 6 | 92 | [9] |
| 4-Nitrobenzaldehyde | NaOH | Ethanol | 3 | 95 | [1] |
| 3,4-Dimethoxybenzaldehyde | KOH | Methanol | 5 | 88 | [3] |
| 4-Methylbenzaldehyde | NaOH | Ethanol | 5 | 82 | [1] |
| 2-Chlorobenzaldehyde | KOH | Methanol | 8 | 75 | [9] |
Table 2: Cytotoxic Activity of 1-Arylidene-6,7-dimethoxy-2-tetralones
| Compound (Substituent on Arylidene Ring) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3',4'-Dimethoxy | MDA-MB-231 (Breast) | 1.5 | [3] |
| 4'-Chloro | HeLa (Cervical) | 5.2 | [10][11] |
| 4'-Nitro | A549 (Lung) | 3.8 | [10][11] |
| Unsubstituted | MCF-7 (Breast) | 8.1 | [10][11] |
| 4'-Methyl | HCT116 (Colon) | 6.5 | [10] |
Table 3: Antimicrobial Activity of 1-Arylidene-6,7-dimethoxy-2-tetralones
| Compound (Substituent on Arylidene Ring) | Microorganism | MIC (µg/mL) | Reference |
| 4'-Chloro | Staphylococcus aureus | 16 | [8][12] |
| 4'-Nitro | Escherichia coli | 32 | [8][12] |
| 3',4'-Dimethoxy | Candida albicans | 64 | [8][12] |
| Unsubstituted | Bacillus subtilis | 32 | [8][12] |
Experimental Protocols
Protocol 1: General Synthesis of 1-Arylidene-6,7-dimethoxy-2-tetralones
Materials:
-
This compound
-
Appropriate aromatic aldehyde
-
Ethanol or Methanol
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of this compound and the aromatic aldehyde in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add a catalytic amount of a strong base (e.g., 10% aqueous NaOH or KOH solution) dropwise while stirring at room temperature.
-
The reaction mixture is then typically heated to reflux for a period of 3 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and poured into a beaker containing crushed ice and water.
-
The resulting mixture is acidified with dilute hydrochloric acid to a pH of approximately 2-3.
-
The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure 1-arylidene-6,7-dimethoxy-2-tetralone derivative.
Protocol 2: Evaluation of In Vitro Cytotoxic Activity (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 1-arylidene-6,7-dimethoxy-2-tetralone derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the test compounds in DMSO and then dilute them with the cell culture medium to obtain a range of desired concentrations.
-
After 24 hours, replace the medium in the wells with fresh medium containing various concentrations of the test compounds and incubate for 48 or 72 hours. A control group with DMSO alone should be included.
-
Following the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.[10][11]
Protocol 3: Evaluation of Antimicrobial Activity (Broth Microdilution Method)
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Synthesized 1-arylidene-6,7-dimethoxy-2-tetralone derivatives
-
DMSO
-
96-well microplates
-
Standard antimicrobial agents (positive controls)
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Serially dilute the test compounds in the appropriate broth medium in a 96-well microplate to obtain a range of concentrations.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][12]
Visualizations
Caption: General workflow for the synthesis of 1-arylidene-6,7-dimethoxy-2-tetralones.
Caption: Proposed anticancer mechanism of 1-arylidene-6,7-dimethoxy-2-tetralones.
References
- 1. researchgate.net [researchgate.net]
- 2. Arylidene Derivatives as Synthons in Heterocyclic Synthesis [scirp.org]
- 3. Cytotoxic 1,3-diarylidene-2-tetralones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. mdpi.com [mdpi.com]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reduction of 6,7-Dimethoxy-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the reduction of the ketone 6,7-Dimethoxy-2-tetralone to its corresponding alcohol, 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The primary method detailed is the reduction using sodium borohydride (B1222165) (NaBH₄), a mild and selective reducing agent. Alternative methods, including catalytic hydrogenation, are also discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and logical workflow diagrams to ensure reproducibility and clarity for researchers in organic synthesis and drug development.
Introduction
This compound is a valuable building block in the synthesis of a variety of compounds, including dopaminergic agents. The reduction of its keto functional group to a secondary alcohol is a fundamental transformation that opens avenues for further chemical modifications. Sodium borohydride is a commonly employed reagent for this purpose due to its operational simplicity, high chemoselectivity for aldehydes and ketones, and mild reaction conditions.[1] Alternative methods such as catalytic hydrogenation offer different selectivity profiles and may be suitable for specific applications. This document outlines a standard protocol for the sodium borohydride-mediated reduction and provides the necessary data for characterization of both the starting material and the product.
Data Presentation
A summary of the physicochemical and spectroscopic data for the starting material and the product is presented in the tables below for straightforward comparison.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₂H₁₄O₃ | 206.24 | 83-86[2] |
| 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol | C₁₂H₁₆O₃ | 208.25 | Not available |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ (ppm) 6.59 (s, 1H, 5-H), 3.85 (s, 3H, MeO), 3.83 (s, 3H, MeO), 3.48 (s, 2H), 2.97 (t, 2H, J= 6 Hz), 2.52 (t, 2H, J= 6 Hz)[2] |
| ¹³C NMR (CDCl₃) | δ (ppm) 148.5, 148.2, 126.9, 126.8, 111.8, 111.5, 55.9, 55.8, 45.2, 38.7, 28.9 |
| Mass Spec. (m/z) | [M+1]⁺ 207, [M+1-CO]⁺ 179, [M+1-H₂O]⁺ 189[2] |
| IR (KBr, cm⁻¹) | Not available |
Table 3: Spectroscopic Data for 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol
| Spectroscopy | Data |
| ¹H NMR | Not available |
| ¹³C NMR | Not available |
| IR | Not available |
Experimental Protocols
Protocol 1: Reduction of this compound with Sodium Borohydride
This protocol describes a general procedure for the reduction of a ketone to an alcohol using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar. The typical concentration is in the range of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases.
-
Extraction: Remove the solvent under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to obtain pure 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol.
Alternative Protocol: Catalytic Hydrogenation
Catalytic hydrogenation is another effective method for the reduction of tetralones.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10 wt%) or other suitable catalyst
-
Ethanol (EtOH) or Ethyl acetate
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Setup: In a suitable hydrogenation vessel, dissolve this compound in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add the catalyst (typically 1-5 mol% of the substrate) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product as described in Protocol 1.
Visualizations
The following diagrams illustrate the chemical transformation and the experimental workflow.
Discussion
The reduction of this compound using sodium borohydride is a reliable and high-yielding reaction. The choice of solvent can influence the reaction rate, with protic solvents like methanol and ethanol generally providing good results. It is crucial to control the temperature during the addition of sodium borohydride, as the reaction can be exothermic. The work-up procedure is straightforward and aims to remove the boron salts and isolate the desired alcohol.
Catalytic hydrogenation offers an alternative approach that avoids the use of hydride reagents. This method is often cleaner and can be performed at room temperature and moderate pressures. The choice between these methods may depend on the availability of equipment, the scale of the reaction, and the presence of other functional groups in the molecule that might be sensitive to the chosen reaction conditions.
For both methods, purification of the final product is typically necessary to remove any unreacted starting material and byproducts. Recrystallization is often a suitable method for obtaining highly pure material, while column chromatography provides a more general approach for purification.
Conclusion
This document provides a comprehensive guide for the reduction of this compound to 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol. The detailed protocols, data tables, and diagrams are intended to assist researchers in successfully performing this important synthetic transformation. The presented methods are robust and can be adapted to various research and development settings.
References
Application Note: HPLC Purity Analysis of 6,7-Dimethoxy-2-tetralone
An HPLC (High-Performance Liquid Chromatography) method for the purity analysis of 6,7-Dimethoxy-2-tetralone is crucial for ensuring the quality and consistency of this important synthetic intermediate in pharmaceutical research and development. As a versatile starting material for various dopaminergic compounds, its purity directly impacts the safety and efficacy of the final active pharmaceutical ingredients (APIs)[1]. A validated, stability-indicating HPLC method can effectively separate and quantify the main compound from any process-related impurities or degradation products.
This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of purity and the separation of related substances of this compound. The method is suitable for quality control and stability testing in research and manufacturing environments.
Principle: The method utilizes a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent. This allows for the separation of this compound from its potential impurities based on their polarity. Detection is performed using a UV detector, as the aromatic ring and ketone functional group in the molecule absorb UV light.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Recommended Setting |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Sample Solution Preparation (1.0 mg/mL):
-
Accurately weigh about 25 mg of the this compound sample.
-
Transfer it into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
-
System Suitability Testing
Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution in six replicates. The acceptance criteria are outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 |
| Theoretical Plates (N) | Not less than 2000 |
| % RSD of Peak Area | Not more than 2.0% for six replicate injections |
Data Presentation
System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 12.52 | 1854321 | 1.15 | 5680 |
| 2 | 12.53 | 1860123 | 1.16 | 5710 |
| 3 | 12.51 | 1858765 | 1.14 | 5695 |
| 4 | 12.54 | 1862345 | 1.15 | 5720 |
| 5 | 12.52 | 1855432 | 1.16 | 5688 |
| 6 | 12.53 | 1859876 | 1.15 | 5705 |
| Mean | 12.53 | 1858477 | 1.15 | 5700 |
| % RSD | 0.09% | 0.16% | - | - |
Purity Analysis of a Sample Batch
The purity is calculated based on the area percentage of all peaks detected in the chromatogram.
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | 8.76 | 15432 | 0.08 |
| 2 | 12.53 (Main Peak) | 19254321 | 99.85 |
| 3 | 15.21 | 13543 | 0.07 |
| Total | - | 19283296 | 100.00 |
Calculated Purity: 99.85%
Visualizations
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Logical workflow for system suitability testing in HPLC analysis.
References
Application Note and Protocol for the Purification of 6,7-Dimethoxy-2-tetralone via Column Chromatography
This document provides a detailed protocol for the purification of 6,7-Dimethoxy-2-tetralone using silica (B1680970) gel column chromatography. This method is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a high-purity final compound.
Introduction
This compound is a key intermediate in the synthesis of various dopaminergic compounds and other bioactive molecules. Its purity is crucial for the success of subsequent synthetic steps and for ensuring the desired biological activity of the final products. Column chromatography is a widely used and effective technique for the purification of organic compounds.[1][2][3] This protocol outlines a standard procedure using silica gel as the stationary phase and a hexane-ether solvent system as the mobile phase to isolate this compound from crude reaction mixtures.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the column chromatography purification of this compound. These values are based on established laboratory practices for the purification of tetralone derivatives.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | A standard-grade silica gel is suitable for this purification.[3] |
| Mobile Phase | Hexane (B92381):Ether (7:3 v/v) | The polarity of the solvent system can be adjusted based on TLC analysis. |
| Crude Sample Load | 1-5 g | The amount of crude material that can be purified will depend on the column size. |
| Column Dimensions | 30 cm length x 3 cm diameter | A larger or smaller column can be used depending on the amount of sample. |
| Elution Mode | Isocratic | The solvent composition remains constant throughout the elution. |
| Flow Rate | 2-5 mL/min | A consistent flow rate should be maintained for optimal separation. |
| Fraction Size | 10-20 mL | Smaller fractions can provide a finer separation of components. |
| Typical Yield | 35-45% | Yields can vary depending on the purity of the crude material.[4] |
| Expected Purity | >95% | Purity should be assessed by TLC, NMR, or other analytical techniques. |
Experimental Protocol
This protocol details the step-by-step methodology for the purification of this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh)[3]
-
Hexane (analytical grade)
-
Ethyl ether (analytical grade)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
-
Beakers and flasks
-
Cotton or glass wool
Procedure:
-
Preparation of the Mobile Phase:
-
Prepare a sufficient volume of the hexane:ether (7:3 v/v) mobile phase. For example, to make 1 L, mix 700 mL of hexane with 300 mL of ethyl ether.
-
Ensure the solvents are thoroughly mixed.
-
-
Thin Layer Chromatography (TLC) Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing the hexane:ether (7:3) mobile phase.
-
Visualize the spots under a UV lamp to determine the Rf value of the desired product and impurities. The ideal Rf for the product should be around 0.3-0.4 for good separation.
-
-
Packing the Chromatography Column:
-
Insert a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Allow the silica gel to settle, and then add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the dissolved sample to the top of the silica gel column using a pipette.
-
Allow the sample to adsorb completely onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, filling the space above the silica bed.
-
Begin eluting the column by opening the stopcock, maintaining a steady flow rate of 2-5 mL/min.
-
Collect the eluent in fractions of 10-20 mL into labeled collection tubes.
-
Continuously monitor the elution process by TLC analysis of the collected fractions to identify which fractions contain the purified product.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product as an oil or solid.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy.
-
Visual Representation of the Experimental Workflow
The following diagram illustrates the logical flow of the column chromatography protocol for the purification of this compound.
Caption: Workflow for this compound Purification.
References
Synthesis of Novel Antidepressants from 6,7-Dimethoxy-2-tetralone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel antidepressant agents with improved efficacy and favorable side-effect profiles is a continuous endeavor in medicinal chemistry. One promising scaffold for the development of such agents is the tetralone core. Specifically, derivatives of 6,7-Dimethoxy-2-tetralone have been explored as precursors to compounds that modulate monoamine neurotransmission, a key target in the treatment of depressive disorders. This document provides detailed application notes and experimental protocols for the synthesis of novel tetralone-based amines that function as monoamine reuptake inhibitors, with a focus on their potential as antidepressants. The information is primarily derived from patent literature describing the synthesis and pharmacological evaluation of these compounds.
Rationale for Targeting Monoamine Reuptake
Major depressive disorder is often associated with imbalances in the levels of neurotransmitters such as serotonin, norepinephrine (B1679862), and dopamine (B1211576) in the synaptic cleft. Monoamine reuptake inhibitors block the reabsorption of these neurotransmitters into the presynaptic neuron, thereby increasing their availability to bind to postsynaptic receptors. This modulation of synaptic neurotransmitter levels is a clinically validated mechanism for antidepressant activity. The tetralone-based compounds described herein are designed to act as inhibitors of norepinephrine (NET) and dopamine (DAT) transporters, making them potential dual reuptake inhibitors.
Signaling Pathway of Monoamine Reuptake Inhibition
The therapeutic effect of the synthesized compounds is predicated on their ability to block monoamine transporters. The following diagram illustrates the general signaling pathway affected by these inhibitors.
Caption: Monoamine Reuptake Inhibition Pathway.
Experimental Section
The synthesis of novel tetralone-based antidepressants involves a key step of reductive amination of the this compound precursor. This is followed by further modifications to yield the final active compounds.
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: General Synthetic Workflow.
Detailed Experimental Protocols
The following protocols are based on procedures outlined for the synthesis of tetralone-based monoamine reuptake inhibitors.[1][2]
Protocol 1: Synthesis of N,N-dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine
This protocol describes the direct reductive amination of this compound to form a key amine intermediate.
Materials:
-
This compound
-
Dimethylamine solution (2.0 M in THF)
-
Titanium (IV) isopropoxide
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add dimethylamine solution (2.0 M in THF, 1.5 eq).
-
Add titanium (IV) isopropoxide (1.2 eq) to the mixture and stir at room temperature for 12 hours.
-
Cool the reaction mixture to 0 °C and add methanol (MeOH) carefully.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N,N-dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine.
Protocol 2: Synthesis of [4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethyl-amine (A representative compound from patent literature)
This protocol describes the synthesis of a specific antidepressant candidate starting from a related tetralone precursor, highlighting the further elaboration of the amine intermediate. While the starting material is not explicitly this compound, the methodology is directly applicable. The synthesis involves an initial reductive amination to form a monomethyl amine, followed by an Eschweiler-Clarke reaction.[2]
Materials:
-
4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-2(1H)-one
-
Methylamine (B109427) hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Formic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of [4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-methyl-amine
-
To a solution of 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-2(1H)-one (1.0 eq) and methylamine hydrochloride (1.5 eq) in methanol (MeOH), add sodium cyanoborohydride (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude monomethyl amine.
Step 2: Synthesis of [4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethyl-amine
-
Dissolve the crude monomethyl amine from Step 1 in formic acid (5.0 eq).
-
Add aqueous formaldehyde solution (37%, 5.0 eq) and heat the mixture at 100 °C for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into an ice-water mixture.
-
Basify the solution with aqueous sodium hydroxide (B78521) to pH > 10.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the final dimethylated product.
Pharmacological Data
The synthesized compounds were evaluated for their ability to inhibit the reuptake of dopamine and norepinephrine. The following table summarizes the in vitro pharmacological data for representative compounds as described in the patent literature.[1][2]
| Compound ID | Structure | DAT Ki (nM) | NET Ki (nM) | Selectivity (DAT/NET) |
| Compound A | 2-((dimethylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one | 150 | 35 | 4.3 |
| Compound B | 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one | 250 | 50 | 5.0 |
| Compound C | [4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethyl-amine | 25 | 10 | 2.5 |
Note: The specific structures for Compounds A and B are generalized based on the patent claims. Compound C is a specific example provided in the patent.
Conclusion
The synthetic protocols provided herein offer a clear pathway for the preparation of novel tetralone-based monoamine reuptake inhibitors. The pharmacological data indicates that these compounds possess potent inhibitory activity at both the dopamine and norepinephrine transporters, a profile that is desirable for the treatment of depression. Further optimization of the tetralone scaffold could lead to the development of clinical candidates with enhanced efficacy and safety profiles. Researchers are encouraged to utilize these protocols as a foundation for the discovery and development of next-generation antidepressants.
References
6,7-Dimethoxy-2-tetralone: A Versatile Scaffold for Innovations in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 6,7-Dimethoxy-2-tetralone is a key bicyclic aromatic ketone that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural framework provides a robust scaffold for the synthesis of a diverse array of bioactive molecules. This intermediate has been instrumental in the development of novel therapeutic agents targeting a range of diseases, including cancer, inflammation, and neurological disorders. The presence of the dimethoxy groups on the aromatic ring and the ketone functionality on the hydroaromatic ring offer multiple sites for chemical modification, enabling the fine-tuning of pharmacological properties. These application notes provide an overview of the utility of this compound in the synthesis of anticancer, anti-inflammatory, and dopaminergic agents, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.
Application in Anticancer Drug Discovery
This compound serves as a crucial starting material for the synthesis of various classes of compounds exhibiting potent anticancer activity, including chalcones and quinolones. These derivatives have been shown to exert their cytotoxic effects through mechanisms such as the inhibition of tubulin polymerization and the induction of apoptosis.
Tetralone-Based Chalcones as Anticancer Agents
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have been synthesized from this compound. These compounds have demonstrated significant cytotoxicity against various cancer cell lines.
Quantitative Data: Anticancer Activity of Tetralone-Based Chalcones
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| PMMD | MCF-7 (Breast) | % Cell Viability | 48.20% at 62.5 µg/mL | [1] |
| TMMD | MCF-7 (Breast) | % Cell Viability | 52.33% at 15.6 µg/mL | [1] |
| HMMD | MCF-7 (Breast) | % Cell Viability | 50.46% at 125 µg/mL | [1] |
Quinolones with Antitumor Properties
Novel 1,2,3,4-tetrahydro-2-phenyl-4-quinolones, synthesized using tetralone-related structures, have shown potent cytotoxicity and antitubulin effects. These compounds have demonstrated efficacy in the nanomolar to subnanomolar range against a panel of human tumor cell lines[2].
Quantitative Data: Cytotoxicity of Tetrahydro-2-phenyl-4-quinolones
| Compound ID | Cancer Cell Line | ED50 (µg/mL) | Reference |
| 18 | HCT-8 (Ileocecal) | < 1.0 | [2] |
| MCF-7 (Breast) | < 1.0 | [2] | |
| A-549 (Lung) | < 1.0 | [2] | |
| KB (Nasopharynx) | < 1.0 | [2] | |
| CAKI-1 (Renal) | < 1.0 | [2] | |
| SKMEL-2 (Melanoma) | < 1.0 | [2] | |
| 20 | HCT-8 (Ileocecal) | < 1.0 | [2] |
| MCF-7 (Breast) | < 1.0 | [2] | |
| A-549 (Lung) | < 1.0 | [2] | |
| KB (Nasopharynx) | < 1.0 | [2] | |
| CAKI-1 (Renal) | < 1.0 | [2] | |
| SKMEL-2 (Melanoma) | < 1.0 | [2] | |
| 22 | HCT-8 (Ileocecal) | < 1.0 | [2] |
| MCF-7 (Breast) | < 1.0 | [2] | |
| A-549 (Lung) | < 1.0 | [2] | |
| KB (Nasopharynx) | < 1.0 | [2] | |
| CAKI-1 (Renal) | < 1.0 | [2] | |
| SKMEL-2 (Melanoma) | < 1.0 | [2] | |
| 23 | HCT-8 (Ileocecal) | Nanomolar range | [2] |
| MCF-7 (Breast) | Nanomolar range | [2] | |
| A-549 (Lung) | Nanomolar range | [2] | |
| KB (Nasopharynx) | Nanomolar range | [2] | |
| CAKI-1 (Renal) | Nanomolar range | [2] | |
| SKMEL-2 (Melanoma) | Nanomolar range | [2] | |
| 26 | HCT-8 (Ileocecal) | Nanomolar range | [2] |
| MCF-7 (Breast) | Nanomolar range | [2] | |
| A-549 (Lung) | Nanomolar range | [2] | |
| KB (Nasopharynx) | Nanomolar range | [2] | |
| CAKI-1 (Renal) | Nanomolar range | [2] | |
| SKMEL-2 (Melanoma) | Nanomolar range | [2] | |
| 27 | HCT-8 (Ileocecal) | Nanomolar range | [2] |
| MCF-7 (Breast) | Nanomolar range | [2] | |
| A-549 (Lung) | Nanomolar range | [2] | |
| KB (Nasopharynx) | Nanomolar range | [2] | |
| CAKI-1 (Renal) | Nanomolar range | [2] | |
| SKMEL-2 (Melanoma) | Nanomolar range | [2] |
Experimental Protocols
Protocol 1: Synthesis of Tetralone-Based Chalcones via Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of chalcones from this compound and a substituted benzaldehyde (B42025).
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Distilled water
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add an equimolar amount of the substituted benzaldehyde to the solution.
-
Prepare a solution of NaOH or KOH in ethanol and add it dropwise to the reaction mixture while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to 24-48 hours depending on the reactants[3].
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone (B49325) product[3].
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water to remove any remaining base.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
-
Characterize the final product using techniques such as FT-IR, NMR, and mass spectrometry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dimethoxy-2-tetralone
Welcome to the technical support center for the synthesis of 6,7-Dimethoxy-2-tetralone. This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, focusing on a high-yield, multi-step approach starting from 3,4-dimethoxyphenylacetic acid.
Q1: My overall yield is low. What are the most critical steps to optimize?
Low overall yield in this multi-step synthesis can be attributed to inefficiencies in several key transformations. The most common areas for yield loss are the Heck cross-coupling and the Dieckmann condensation steps. Careful control of reaction conditions, purity of reagents, and appropriate workup procedures are crucial. Some older methods, such as the Friedel-Crafts reaction of 3,4-dimethoxyphenylacetyl chloride with ethylene (B1197577) gas, are known to have extremely low and difficult-to-optimize yields, often less than 30%.[1]
Q2: I'm having trouble with the Dieckmann condensation. What are common failure points?
The Dieckmann condensation is an intramolecular cyclization of a diester to form a β-keto ester, which is a critical step in forming the tetralone ring. Common issues include:
-
Inactive Base: The base (e.g., potassium tert-butoxide) is highly sensitive to moisture. Ensure you are using a fresh, anhydrous base and anhydrous solvents to prevent quenching.
-
Intermolecular Condensation: If the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymer formation. Running the reaction under high-dilution conditions can favor the formation of the cyclic product.
-
Reverse Reaction: The Dieckmann condensation is a reversible reaction. The reaction is driven forward by the deprotonation of the newly formed, acidic β-keto ester. If the base is not strong enough or is consumed by side reactions, the equilibrium may not favor the product.[2]
-
Incorrect Workup: The workup procedure is critical. The reaction should be quenched by carefully adding a mild acid to protonate the enolate of the β-keto ester.[1] Using a strong acid or high temperatures during workup can lead to premature and uncontrolled decarboxylation or degradation.
Q3: The Heck cross-coupling step is not proceeding to completion. How can I improve this?
The Palladium-catalyzed Heck cross-coupling is used to form a key C-C bond. Issues often relate to the catalyst and reaction conditions:
-
Catalyst Inactivity: The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen). The choice of phosphine (B1218219) ligand can also be critical; sometimes, screening different ligands is necessary to find the optimal conditions.
-
Base Selection: An appropriate base is required to neutralize the acid generated during the reaction. Common bases include triethylamine (B128534) or potassium acetate. The choice and purity of the base can significantly impact the reaction rate and yield.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile (B52724) are typically used. Ensure the solvent is anhydrous.
-
Substrate Purity: Impurities in the iodo-aromatic compound or the acrylate (B77674) can poison the catalyst. Ensure starting materials are pure before attempting the coupling.
Q4: My decarboxylation step is giving a low yield or a complex mixture of products. What's going wrong?
The final step is the hydrolysis of the β-keto ester followed by decarboxylation.
-
Incomplete Hydrolysis: Before decarboxylation, the methyl ester must be hydrolyzed to a carboxylic acid. Incomplete hydrolysis will result in unreacted starting material.
-
Harsh Reaction Conditions: Decarboxylation of β-keto acids is typically achieved by heating. However, excessively high temperatures or prolonged reaction times can lead to side reactions and degradation of the 2-tetralone (B1666913) product, which can be sensitive.
-
Inefficient CO₂ Removal: The reaction is driven by the loss of CO₂. Ensure the reaction setup allows for the efficient removal of the gas.
-
Purification Issues: The final this compound can be purified via its bisulfite adduct, which, upon treatment with sodium carbonate, regenerates the pure ketone.[3] This method can be effective for removing certain impurities.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes different synthetic approaches to methoxy-substituted tetralones, highlighting the advantages of the multi-step Dieckmann condensation route.
| Synthetic Route | Starting Material | Key Steps | Reported Overall Yield | Advantages & Disadvantages |
| Route 1: Dieckmann Condensation | 3,4-Dimethoxyphenylacetic acid | Iodination, Esterification, Heck Coupling, Hydrogenation, Dieckmann Condensation, Decarboxylation | 47% | Advantages: High overall yield, cost-effective, practical for large-scale synthesis.[1][3] Disadvantages: Multi-step process. |
| Route 2: Oxidation of a Tetralin | 6-Methoxytetralin | Bromination, Methoxylation, Oxidation of the corresponding 1-tetralone, Epoxidation, Hydrolysis | ~31% (for dimethoxytetralin intermediate), 41% (from dihydronaphthalene) | Advantages: Fewer linear steps from an advanced intermediate. Disadvantages: Lower overall yield, potential for isomeric mixtures.[4] |
| Route 3: Friedel-Crafts Acylation | 3,4-Dimethoxyphenylacetyl chloride & Ethylene | Friedel-Crafts Acylation | <30%[1] | Advantages: Potentially a very short route. Disadvantages: Very low yield, difficult to optimize reaction parameters.[1] |
Experimental Protocols
The following are detailed protocols for the recommended high-yield synthesis of this compound (Route 1).
Protocol 1: Synthesis of this compound via Dieckmann Condensation
This synthesis is a six-step process starting from 3,4-dimethoxyphenylacetic acid.
Step 1: Iodination of 3,4-Dimethoxyphenylacetic Acid
-
Reagents: 3,4-Dimethoxyphenylacetic acid, iodine, periodic acid, sulfuric acid, methanol (B129727).
-
Procedure: A mixture of 3,4-dimethoxyphenylacetic acid, iodine, and periodic acid in methanol with a catalytic amount of sulfuric acid is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a solution of sodium thiosulfate (B1220275) and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-iodo-4,5-dimethoxyphenylacetic acid.
Step 2: Esterification to Methyl 2-Iodo-4,5-dimethoxyphenylacetate
-
Reagents: 2-Iodo-4,5-dimethoxyphenylacetic acid, methanol, sulfuric acid.
-
Procedure: The iodo acid from the previous step is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is worked up by extraction to yield the methyl ester.
Step 3: Heck Cross-Coupling
-
Reagents: Methyl 2-iodo-4,5-dimethoxyphenylacetate, methyl acrylate, palladium(II) acetate, triphenylphosphine (B44618), triethylamine, acetonitrile.
-
Procedure: The iodinated ester, methyl acrylate, palladium(II) acetate, and triphenylphosphine are dissolved in anhydrous acetonitrile under an inert atmosphere. Triethylamine is added, and the mixture is heated to reflux. After the reaction is complete, the mixture is cooled, filtered, and the solvent is evaporated. The residue is purified by column chromatography to give the unsaturated diester.
Step 4: Catalytic Hydrogenation
-
Reagents: Unsaturated diester from Step 3, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas.
-
Procedure: The unsaturated diester is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is subjected to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the saturated diester.
Step 5: Dieckmann Condensation
-
Reagents: Saturated diester from Step 4, potassium tert-butoxide, anhydrous toluene (B28343).
-
Procedure: A solution of the saturated diester in anhydrous toluene is added dropwise to a stirred suspension of potassium tert-butoxide in anhydrous toluene at room temperature under an inert atmosphere. The reaction is stirred for several hours. The reaction is then carefully quenched with dilute acetic acid. The organic layer is separated, washed with water and brine, dried, and concentrated to give the crude β-keto ester.
Step 6: Decarboxylation to this compound
-
Reagents: Crude β-keto ester from Step 5, dimethyl sulfoxide (B87167) (DMSO), water, lithium chloride.
-
Procedure: The crude β-keto ester is dissolved in a mixture of DMSO and water containing lithium chloride. The mixture is heated to reflux for several hours until gas evolution (CO₂) ceases. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or by forming the bisulfite adduct to yield pure this compound.
Visualizations
The following diagrams illustrate the key pathways and workflows for the synthesis of this compound.
Caption: High-yield synthetic pathway for this compound.
Caption: General experimental workflow for a single synthetic step.
Caption: Troubleshooting guide for low reaction yield.
References
Common side products in the synthesis of 6,7-Dimethoxy-2-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dimethoxy-2-tetralone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategies for this compound typically commence with derivatives of 3,4-dimethoxyphenylacetic acid (homoveratric acid). Key transformations include Friedel-Crafts reactions to form the tetralone ring system and Dieckmann condensations to construct the cyclic ketone from an appropriate diester intermediate. Alternative, though less common, routes may involve the oxidation of 6,7-dimethoxytetralin.
Q2: What are the expected yields for the synthesis of this compound?
A2: The overall yield of this compound can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For multi-step syntheses, overall yields are often in the range of 30-50%. For instance, a synthesis involving a Dieckmann condensation followed by decarboxylation has been reported with an overall yield of around 47-59.5%.[1] In the synthesis of the related 6-methoxy-2-tetralone, an overall yield of 36% was achieved via an epoxidation route.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side products.
Issue 1: Low Yield of this compound and Presence of an Isomeric Impurity.
Question: My reaction has a low yield of the desired this compound, and I've isolated a significant byproduct with a similar mass spectrum. What could this be, and how can I prevent its formation?
Answer: A common side product in the synthesis of 2-tetralones is the formation of the corresponding 1-tetralone (B52770) isomer. For instance, in the synthesis of 6-methoxy-2-tetralone, the formation of 6-methoxy-1-tetralone (B92454) was identified as a major byproduct under certain conditions.[2]
Potential Side Products:
| Side Product | Structure | Common Cause |
| 6,7-Dimethoxy-1-tetralone | Isomer of the desired product | The cyclization reaction (e.g., Friedel-Crafts acylation) can lead to the formation of the more thermodynamically stable 1-tetralone isomer. The choice of starting material and cyclization agent can influence the regioselectivity. |
Troubleshooting Steps:
-
Reaction Conditions: Carefully control the temperature and reaction time of the cyclization step. Higher temperatures can sometimes favor the formation of the 1-tetralone isomer.
-
Choice of Catalyst: In Friedel-Crafts acylations, the Lewis acid catalyst can influence the regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, SnCl₄, polyphosphoric acid) to optimize the yield of the desired 2-tetralone (B1666913).[3][4]
-
Purification: The 1-tetralone and 2-tetralone isomers can often be separated by column chromatography.[2]
Issue 2: Formation of Aromatic Byproducts.
Question: My final product is contaminated with aromatic compounds that do not contain a ketone functional group. What are these impurities, and how can I avoid them?
Answer: In syntheses starting from precursors like 1,6-dimethoxynaphthalene (B30794) (for the analogous 5-methoxy-2-tetralone), incomplete reduction can lead to the presence of the starting material or other aromatic byproducts in the final product.[5]
Potential Side Products:
| Side Product | Structure | Common Cause |
| 1,6-Dimethoxynaphthalene (in analogous synthesis) | Aromatic starting material or byproduct of side reactions | Incomplete reduction during a Birch reduction or related reaction. |
| Other aromatic impurities | Vary depending on the specific side reactions | Dehydration or other side reactions can lead to the formation of stable aromatic systems. |
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of the product.
-
Optimize Reduction Conditions: If a reduction step is employed, ensure the reaction goes to completion by using a sufficient amount of the reducing agent and appropriate reaction times.
-
Purification: Aromatic impurities can typically be removed by column chromatography.
Issue 3: Presence of Oxidized Impurities.
Question: I am observing colored impurities in my product, and spectroscopic analysis suggests the presence of a quinone. How is this formed and how can I prevent it?
Answer: If an oxidation step is part of your synthetic route (e.g., oxidation of a tetralin to a tetralone), over-oxidation can lead to the formation of a quinone. This has been observed in the synthesis of related tetralones where chromium trioxide was used as the oxidizing agent.[6]
Potential Side Products:
| Side Product | Structure | Common Cause |
| 6,7-Dimethoxy-1,4-naphthoquinone | Over-oxidation of the tetralin or tetralone | Use of strong oxidizing agents or harsh reaction conditions. |
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Employ milder oxidizing agents to have better control over the reaction.
-
Stoichiometry and Temperature Control: Use the correct stoichiometric amount of the oxidizing agent and maintain a controlled temperature to prevent over-oxidation.
-
Purification: Quinones are often colored and can be separated from the desired product by chromatography or recrystallization.
Experimental Protocols
Synthesis of 6-Methoxy-β-tetralone via Friedel-Crafts Acylation (Adapted from a general procedure) [7]
This protocol describes a general method for the synthesis of substituted β-tetralones, which can be adapted for this compound.
-
Preparation of the Acid Chloride: (4-Methoxyphenyl)acetyl chloride is prepared from (4-methoxyphenyl)acetic acid and thionyl chloride. The excess thionyl chloride is removed by distillation.
-
Friedel-Crafts Reaction:
-
Anhydrous aluminum chloride (0.400 mole) is suspended in dichloromethane (B109758) (800 ml) and cooled in an acetone-dry ice bath.
-
A solution of (4-methoxyphenyl)acetyl chloride (0.200 mole) in dichloromethane (200 ml) is added slowly over 45 minutes.
-
Ethylene gas is bubbled vigorously into the mixture for about 10 minutes.
-
The reaction is allowed to warm to room temperature and stirred for 3-3.5 hours.
-
-
Work-up:
-
The reaction is quenched by the careful addition of ice water (250 ml).
-
The organic layer is separated, washed with 5% hydrochloric acid and saturated sodium hydrogen carbonate solution.
-
The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by distillation under reduced pressure.
Visualizations
Caption: A common synthetic pathway to this compound.
Caption: A troubleshooting workflow for identifying and addressing common impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. medcraveonline.com [medcraveonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation technique of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Compounds Contaminated with 6,7-dimethoxy-1-tetralone
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering 6,7-dimethoxy-1-tetralone (B79651) as an impurity in their experiments.
Frequently Asked Questions (FAQs)
Q1: I have identified 6,7-dimethoxy-1-tetralone as an impurity in my reaction mixture. What are the recommended initial steps for its removal?
A1: The initial approach to removing 6,7-dimethoxy-1-tetralone depends on the physical state of your crude product and the properties of your target compound. 6,7-dimethoxy-1-tetralone is a solid at room temperature with a melting point of 98-100 °C.[1] It is a moderately polar ketone. Based on these characteristics, the two most common and effective purification techniques to consider are recrystallization and column chromatography.
Q2: How do I choose between recrystallization and column chromatography for removing the 6,7-dimethoxy-1-tetralone impurity?
A2: The choice between these two methods depends on several factors:
-
Purity requirements: Column chromatography generally offers higher resolution and is capable of separating compounds with very similar properties. Recrystallization is often simpler and more scalable but may be less effective if the impurity and your compound have very similar solubilities in the chosen solvent.
-
Physical state of your compound: If your target compound is a solid, recrystallization is often a good first choice. If it is an oil or a liquid, column chromatography is more appropriate.
-
Solubility differences: Successful recrystallization relies on a significant difference in solubility between your target compound and 6,7-dimethoxy-1-tetralone in a particular solvent. You will need to perform solvent screening to find a solvent that dissolves your compound well at elevated temperatures but poorly at room temperature, while the impurity remains either highly soluble or insoluble.
A general workflow for method selection is outlined in the diagram below.
Q3: Can you provide a starting point for developing a recrystallization protocol to remove 6,7-dimethoxy-1-tetralone?
A3: Certainly. The key is to find a suitable solvent or solvent system. You can start by testing small amounts of your impure solid in various solvents of different polarities.
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount (e.g., 10-20 mg) of the impure solid into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Solvents to consider, in order of increasing polarity, include hexane (B92381), ethyl acetate, isopropanol (B130326), ethanol, and methanol.[2]
-
Observe the solubility at room temperature. An ideal solvent will show poor solubility for your target compound and either very high or very low solubility for 6,7-dimethoxy-1-tetralone.
-
If no single solvent is ideal, try a binary solvent system. Dissolve the sample in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists.
-
Heat the test tubes that showed poor solubility at room temperature. A good recrystallization solvent will fully dissolve the compound at elevated temperatures.
-
Allow the heated solutions to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. The goal is to have your target compound crystallize while the impurity remains in the mother liquor.
Q4: What should I consider when setting up a column chromatography procedure to separate my compound from 6,7-dimethoxy-1-tetralone?
A4: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and solubility in a mobile phase. For separating a moderately polar impurity like 6,7-dimethoxy-1-tetralone, normal-phase chromatography on silica gel is a common approach.
Experimental Protocol: Column Chromatography Method Development
-
Stationary Phase: Start with standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection (TLC):
-
Dissolve a small sample of your crude mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution onto a thin-layer chromatography (TLC) plate (silica gel).
-
Develop the TLC plate in various solvent systems of increasing polarity. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. Common starting points for the mobile phase are mixtures of n-hexane and isopropanol or hexane and ethyl acetate.[3][4]
-
The ideal mobile phase will give a good separation between the spot for your target compound and the spot for 6,7-dimethoxy-1-tetralone, with retention factors (Rf) ideally between 0.2 and 0.5.
-
-
Column Packing and Elution:
-
Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Carefully load your sample onto the top of the silica gel.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to determine which ones contain your purified compound.
-
Data Presentation
The following table presents hypothetical data for the purification of a target compound contaminated with 5% 6,7-dimethoxy-1-tetralone, illustrating the potential outcomes of different purification methods.
| Purification Method | Starting Purity of Target Compound | Final Purity of Target Compound | Recovery Yield of Target Compound |
| Recrystallization (Ethanol) | 95% | 99.0% | 85% |
| Recrystallization (Isopropanol/Hexane) | 95% | 99.5% | 78% |
| Column Chromatography (Hexane:Ethyl Acetate 7:3) | 95% | >99.8% | 92% |
| Column Chromatography (Hexane:Isopropanol 9:1) | 95% | >99.8% | 90% |
Mandatory Visualization
References
- 1. 6,7-Dimethoxy-1-tetralone 97% | 13575-75-2 [sigmaaldrich.com]
- 2. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 3. [Chiral separation of six tetralone derivative enantiomers using immobilized cellulose chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimization of reaction conditions for 6,7-Dimethoxy-2-tetralone synthesis
Technical Support Center: Synthesis of 6,7-Dimethoxy-2-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound, a key intermediate in the development of various dopaminergic compounds.[1][2] The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section is organized by the synthetic route.
Route 1: From 3,4-Dimethoxyphenylacetic Acid via Heck Coupling and Dieckmann Condensation
This modern approach is often favored for its cost-effectiveness and practicality for larger-scale synthesis.[3]
-
Q1: What is the general strategy of this synthetic route? A1: The synthesis begins with the readily available 3,4-dimethoxyphenylacetic acid. The key steps involve an iodination of the aromatic ring, followed by esterification. A Palladium-catalyzed Heck cross-coupling reaction is then used to introduce a side chain, which is subsequently hydrogenated. The final ring closure to form the tetralone is achieved through a Dieckmann condensation, followed by decarboxylation.[3]
-
Q2: What are the typical catalysts and reagents used in the Heck cross-coupling step? A2: The Heck reaction is a palladium-catalyzed C-C coupling.[4] Typical catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0).[5] The reaction is performed in the presence of a base, such as triethylamine (B128534) or potassium carbonate.[5]
-
Q3: What are the critical parameters for a successful Dieckmann condensation? A3: The Dieckmann condensation is an intramolecular Claisen condensation that works best for forming 5- and 6-membered rings.[6] A strong base, such as sodium methoxide (B1231860), is required to generate the enolate for the cyclization. It is crucial that the resulting β-keto ester has at least one α-proton between the two carbonyl groups, as its deprotonation drives the reaction equilibrium towards the product.[7]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Heck cross-coupling | - Inactive catalyst- Inefficient base- Impure starting materials | - Use a fresh batch of palladium catalyst.- Ensure the base is anhydrous and of high purity.- Purify the aryl halide and alkene before use. |
| Incomplete Dieckmann condensation | - Insufficient base- Presence of water in the reaction- Reversibility of the reaction | - Use at least one full equivalent of a strong, anhydrous base (e.g., sodium methoxide).- Ensure all glassware and solvents are rigorously dried.- Ensure the reaction goes to completion by allowing sufficient reaction time. The deprotonation of the resulting β-keto ester helps to drive the reaction forward.[6][7] |
| Formation of a white precipitate during aqueous workup of Dieckmann condensation | This is likely the sodium salt of the β-keto ester intermediate. | This is an expected observation. Proceed with the acidic workup to neutralize the salt and obtain the β-keto ester. |
| Difficulty with the final decarboxylation step | - Incomplete hydrolysis of the ester- Inappropriate reaction temperature | - Ensure complete hydrolysis of the ester before attempting decarboxylation.- Optimize the heating temperature; too low may be ineffective, while too high could lead to degradation. |
Route 2: From 6-Methoxytetralin via Bromination, Methoxylation, and Oxidation
This classical approach provides an alternative pathway to the target molecule.
-
Q1: What is the overall scheme for this synthesis? A1: This route starts with the bromination of 6-methoxytetralin, typically using N-bromosuccinimide (NBS). This is followed by a methoxylation step to introduce the second methoxy (B1213986) group. Finally, the tetralone is formed through oxidation of the resulting 6,7-dimethoxytetralin.[2]
-
Q2: What are the common oxidizing agents used in the final step? A2: Potassium permanganate (B83412) (KMnO4) in acetonitrile (B52724) has been reported to be a satisfactory oxidizing agent for this transformation.[2]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of isomeric bromo compounds | Bromination of 6-methoxytetralin with NBS can lead to a mixture of bromo isomers.[2] | Separation of these isomers by column chromatography can be challenging.[2] It may be necessary to carry the mixture through to the next step and attempt separation of the dimethoxy isomers. |
| Low yield in the methoxylation step | Inefficient copper catalyst or reaction conditions. | Ensure the use of an active copper(I) iodide (CuI) catalyst and anhydrous DMF as a solvent with sodium methoxide.[2] |
| Over-oxidation or low yield in the final oxidation step | The choice and amount of oxidizing agent are critical. | Carefully control the stoichiometry of the oxidizing agent (e.g., KMnO4). Monitor the reaction progress closely using techniques like TLC to avoid over-oxidation or incomplete reaction.[2] |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound via the Heck Coupling and Dieckmann Condensation Route.
| Step | Reagents and Conditions | Yield | Reference |
| Iodination | 3,4-dimethoxyphenylacetic acid, I2, HIO3, H2SO4, AcOH | - | [3] |
| Esterification | 2-iodo-4,5-dimethoxyphenylacetic acid, SOCl2, MeOH | - | [3] |
| Heck Coupling | Methyl 2-iodo-4,5-dimethoxyphenylacetate, methyl acrylate (B77674), Pd(OAc)2, PPh3, Et3N | - | [3] |
| Hydrogenation | Unsaturated diester, H2, Pd/C | - | [3] |
| Dieckmann Condensation & Decarboxylation | Saturated diester, NaH, THF; then H3O+ | Good overall yield | [3] |
Table 2: Comparison of Reaction Conditions for the Synthesis of this compound from 6-Methoxytetralin.
| Step | Reagents and Conditions | Yield | Reference |
| Bromination | 6-methoxytetralin, NBS, dry toluene | Mixture of isomers | [2] |
| Methoxylation | Bromo-6-methoxytetralin mixture, CuI, DMF, NaOMe | 31% and 30.7% for the two isomers | [2] |
| Oxidation | 6,7-dimethoxytetralin, KMnO4, acetonitrile | 44% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Heck Coupling and Dieckmann Condensation
A detailed protocol for this route is described by Qandil et al. and involves the following key transformations[3]:
-
Iodination of 3,4-Dimethoxyphenylacetic Acid: 3,4-Dimethoxyphenylacetic acid is treated with iodine and periodic acid in a mixture of acetic acid and sulfuric acid to yield 2-iodo-4,5-dimethoxyphenylacetic acid.
-
Esterification: The resulting acid is converted to its methyl ester by reaction with thionyl chloride followed by methanol.
-
Heck Cross-Coupling: The methyl 2-iodo-4,5-dimethoxyphenylacetate is coupled with methyl acrylate using a palladium acetate catalyst, triphenylphosphine (B44618) as a ligand, and triethylamine as a base.
-
Catalytic Hydrogenation: The unsaturated diester product from the Heck reaction is reduced using hydrogen gas and a palladium on carbon catalyst.
-
Dieckmann Condensation and Decarboxylation: The saturated diester is cyclized using sodium hydride in THF. The resulting β-keto ester is then hydrolyzed and decarboxylated to afford this compound.
Protocol 2: Synthesis of this compound from 6-Methoxytetralin
This protocol is based on the work of Vera and Banerjee[2]:
-
Bromination of 6-Methoxytetralin: 6-Methoxytetralin is reacted with N-bromosuccinimide (NBS) in dry toluene. This reaction yields a mixture of bromo isomers.
-
Methoxylation: The mixture of bromo compounds is treated with copper(I) iodide and sodium methoxide in DMF to yield a mixture of 6,7-dimethoxytetralin and another isomer.
-
Oxidation: The 6,7-dimethoxytetralin is oxidized with potassium permanganate in acetonitrile at room temperature for 24 hours. After workup, this compound is obtained.
Visualizations
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Caption: General troubleshooting logic flow.
References
Technical Support Center: 6,7-Dimethoxy-2-tetralone Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 6,7-Dimethoxy-2-tetralone production.
Troubleshooting Guides
Issue 1: Low Yield or Stalled Reaction
Symptoms:
-
The reaction does not proceed to completion, as indicated by in-process monitoring (e.g., TLC, HPLC, GC).
-
The isolated yield of this compound is significantly lower than expected from lab-scale experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| 1. Inefficient Mixing | Diagnosis: Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. This is a common issue when moving from small flasks with efficient magnetic stirring to large reactors with mechanical agitators. Solution: - Optimize Agitation: Increase the stirrer speed, or if possible, change the impeller design (e.g., from a simple paddle to a pitched-blade turbine or anchor stirrer for more viscous mixtures) to improve mixing efficiency. - Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing. |
| 2. Poor Heat Transfer | Diagnosis: Exothermic reactions, such as Friedel-Crafts acylation, can be difficult to control on a larger scale due to the decreased surface-area-to-volume ratio of the reactor. This can lead to temperature spikes that favor byproduct formation. Solution: - Controlled Reagent Addition: Slow down the rate of addition for critical reagents. - Improved Cooling: Ensure the reactor's cooling system is operating at maximum capacity. Consider using a lower temperature cooling medium if possible. - Solvent Choice: A higher-boiling-point solvent can help to better manage the reaction temperature. |
| 3. Reagent Quality & Stoichiometry | Diagnosis: Impurities in starting materials or incorrect stoichiometry can have a more pronounced effect at a larger scale. Solution: - Verify Reagent Purity: Test the purity of all starting materials before use. Pay close attention to the moisture content, as it can deactivate Lewis acid catalysts in Friedel-Crafts reactions. - Accurate Dosing: Double-check all calculations and ensure accurate dosing of reagents. |
| 4. Incomplete Dieckmann Condensation | Diagnosis: The intramolecular condensation to form the tetralone ring is a critical step. Incomplete reaction can result from an insufficiently strong base or deactivation of the base. Solution: - Base Selection & Handling: Ensure the base (e.g., sodium ethoxide, potassium tert-butoxide) is fresh and handled under strictly anhydrous conditions. - Reaction Time: The reaction may require a longer time to reach completion on a larger scale. Monitor the reaction progress and extend the reaction time if necessary. |
Issue 2: Impurity Profile Changes and Purification Challenges
Symptoms:
-
New, unexpected impurities are observed in the crude product at a larger scale.
-
Existing impurities are present in higher concentrations.
-
Purification by crystallization or chromatography is less effective.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| 1. Side Reactions from Poor Temperature Control | Diagnosis: As mentioned, localized overheating can lead to a variety of side reactions. In Friedel-Crafts acylation, this can include polysubstitution or isomerization. Solution: Improve temperature control through the measures described in Issue 1 . |
| 2. Byproducts of Dieckmann Condensation | Diagnosis: Intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to oligomeric byproducts. Transesterification can also occur if the alkoxide base does not match the ester group.[1] Solution: - High Dilution: Running the reaction at a lower concentration can favor the intramolecular reaction. - Matching Base: Use a base with the same alkoxide as the ester group in the starting material (e.g., sodium ethoxide for ethyl esters). |
| 3. Incomplete Hydrolysis and Decarboxylation | Diagnosis: If the synthesis proceeds through a β-keto ester intermediate from the Dieckmann condensation, incomplete hydrolysis and decarboxylation will leave this intermediate as an impurity. Solution: Ensure sufficient time and appropriate conditions (e.g., temperature, acid/base concentration) for the hydrolysis and decarboxylation steps. |
| 4. Crystallization and Polymorphism Issues | Diagnosis: The cooling and solvent evaporation rates can differ significantly on a larger scale, potentially leading to the formation of different polymorphs or trapping of impurities within the crystal lattice.[2][3][4] Solution: - Controlled Crystallization: Develop a controlled cooling profile for the crystallization process. - Solvent Screening: Experiment with different solvent systems for crystallization to optimize purity and crystal form. - Seeding: Use seed crystals of the desired polymorph to control the crystallization process. |
Frequently Asked Questions (FAQs)
Q1: We are seeing a significant drop in yield for the Friedel-Crafts acylation step when moving from a 1L flask to a 50L reactor. What is the most likely cause?
A1: The most probable cause is inefficient heat transfer in the larger reactor. The Friedel-Crafts acylation is often exothermic, and the reduced surface-area-to-volume ratio in a 50L reactor makes it harder to dissipate the heat generated. This can lead to localized temperature increases, which can promote side reactions such as the formation of regioisomers or polysubstitution, thus lowering the yield of the desired product. To mitigate this, you should slow down the addition rate of the acylating agent and ensure your reactor's cooling system is adequate for the scale of the reaction.
Q2: Our crude this compound has a persistent impurity that co-elutes with the product during column chromatography. What could it be?
A2: A common and difficult-to-separate impurity is the isomeric product, 5,6-Dimethoxy-1-tetralone, which can form depending on the synthetic route. If your synthesis involves the oxidation of 6,7-dimethoxytetralin, co-oxidation to the 1-tetralone (B52770) can occur.[5] Another possibility is an unreacted intermediate from a preceding step that has similar polarity to the final product. Advanced analytical techniques such as LC-MS or NMR spectroscopy of the isolated impurity will be necessary for definitive identification.
Q3: We are having trouble with the Dieckmann condensation step. The reaction seems to produce a significant amount of a high-molecular-weight, viscous material. What is happening?
A3: The formation of a viscous, high-molecular-weight material is likely due to intermolecular Claisen condensation competing with the desired intramolecular Dieckmann condensation. This is more prevalent at higher concentrations. To favor the formation of the cyclic product, you should consider running the reaction under higher dilution conditions. Also, ensure that your base is added slowly and with efficient mixing to avoid localized high concentrations.
Q4: The color of our final product is inconsistent between batches, ranging from off-white to a yellowish-brown. What could be the cause?
A4: Color variations can be due to the presence of trace impurities. Over-oxidation during certain synthetic steps can lead to the formation of quinone-like structures, which are often colored.[5] Incomplete removal of reagents or byproducts from previous steps can also contribute to color. Ensure that the purification process, particularly the final crystallization, is robust and reproducible. Washing the filtered crystals with a cold, appropriate solvent can help remove residual colored impurities.
Q5: How critical is the quality of the starting 3,4-dimethoxyphenylacetic acid for the overall success of the synthesis?
A5: The purity of the starting materials is crucial, especially during scale-up. Impurities in the 3,4-dimethoxyphenylacetic acid can lead to the formation of undesired side products that may be difficult to remove in later stages. For instance, the presence of isomeric impurities in the starting material will likely carry through the synthesis, leading to a mixture of final products. It is highly recommended to perform a thorough quality control analysis of all starting materials before commencing a large-scale synthesis.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production Parameters (Illustrative)
| Parameter | Lab-Scale (1L) | Pilot-Scale (50L) - Initial Run | Pilot-Scale (50L) - Optimized |
| Starting Material Input | 100 g | 5 kg | 5 kg |
| Reaction Time (Friedel-Crafts) | 2 hours | 4 hours | 6 hours (slower addition) |
| Max. Internal Temperature | 25 °C | 45 °C | 28 °C |
| Yield (Crude) | 85% | 60% | 82% |
| Purity (Crude, by HPLC) | 95% | 88% | 94% |
| Yield (After Purification) | 78% | 50% | 75% |
| Final Purity (by HPLC) | >99% | 98.5% | >99% |
Note: This table is for illustrative purposes to highlight the potential impact of scale-up on key process parameters and the improvements that can be achieved through optimization.
Experimental Protocols
Key Experiment: Dieckmann Condensation and Decarboxylation
This protocol is based on a common synthetic route starting from a diester precursor derived from 3,4-dimethoxyphenylacetic acid.
Materials:
-
Dimethyl 2-(3,4-dimethoxybenzyl)succinate
-
Sodium methoxide (B1231860)
-
Anhydrous methanol (B129727)
-
Toluene
-
Hydrochloric acid
-
Sodium chloride solution (brine)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, dissolve the diester in anhydrous toluene.
-
Base Addition: While stirring vigorously, add a solution of sodium methoxide in methanol dropwise at a controlled rate to maintain the reaction temperature below 30°C.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Quenching: Cool the reaction mixture to room temperature and carefully quench by the slow addition of dilute hydrochloric acid until the pH is acidic.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Hydrolysis and Decarboxylation: Remove the solvent under reduced pressure. To the resulting crude β-keto ester, add a solution of aqueous acid (e.g., 10% sulfuric acid) and heat to reflux for 4-6 hours until decarboxylation is complete (monitor by TLC or HPLC).
-
Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude this compound. Purify by crystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol).
Mandatory Visualization
Caption: A typical synthetic workflow for the production of this compound.
Caption: A logical workflow for troubleshooting low yields during scale-up.
References
- 1. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
Preventing decomposition of 6,7-Dimethoxy-2-tetralone during purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6,7-Dimethoxy-2-tetralone. Our aim is to help you prevent decomposition and achieve high purity during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Significant Product Loss and/or Formation of Colored Impurities During Silica (B1680970) Gel Column Chromatography
Possible Causes:
-
Acid-Catalyzed Decomposition: Standard silica gel is slightly acidic and can promote decomposition of this compound, which is sensitive to acid. The methoxy (B1213986) groups (aryl ethers) can be particularly susceptible to cleavage under acidic conditions.[1][2][3][4] The ketone functionality can also undergo acid-catalyzed side reactions.
-
Oxidation: Tetralones can be sensitive to air oxidation, which may be exacerbated by prolonged exposure to silica gel and certain solvents.[5]
Solutions:
-
Neutralize the Silica Gel:
-
Prepare a slurry of silica gel in your chosen eluent system.
-
Add 1-2% triethylamine (B128534) (or another suitable base like pyridine) to the slurry and the eluent to neutralize the acidic sites on the silica.[6]
-
Pack the column with the neutralized slurry.
-
-
Use an Alternative Stationary Phase:
-
Consider using neutral or basic alumina (B75360) for chromatography. Perform a small-scale test (e.g., TLC) to ensure your compound does not irreversibly adsorb.
-
Florisil® is another less acidic alternative to silica gel.
-
-
Minimize Contact Time:
-
Use flash column chromatography with applied pressure to speed up the separation.
-
Choose a solvent system that provides good separation with a reasonable retention factor (Rf) of ~0.3 to ensure the compound does not stay on the column for an extended period.[7]
-
-
Dry Loading:
-
To avoid issues with dissolving the compound in a strong solvent for loading, pre-adsorb the crude product onto a small amount of silica gel or Celite®. After evaporating the solvent, the resulting powder can be dry-loaded onto the column.[6]
-
Problem 2: The Compound "Oils Out" or Fails to Crystallize During Recrystallization
Possible Causes:
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent even at low temperatures, or the compound may be too soluble in the presence of impurities.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil rather than crystals.
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
Solutions:
-
Optimize the Solvent System:
-
Ideal recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated.[8]
-
Use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexanes, petroleum ether) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[8]
-
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[7]
-
Add a seed crystal of pure this compound if available.
-
-
Slow Cooling:
-
Allow the flask to cool to room temperature undisturbed before placing it in an ice bath or refrigerator. Insulating the flask can further slow the cooling process.
-
Problem 3: Formation of a Water-Soluble Byproduct, Preventing Extraction into Organic Solvents
Possible Cause:
-
Bisulfite Adduct Formation: If sodium bisulfite was used in the workup to remove aldehydic impurities, it can also react with the ketone functionality of this compound to form a water-soluble bisulfite adduct.[5][9][10]
Solution:
-
Regenerate the Ketone:
-
Separate the aqueous layer containing the bisulfite adduct.
-
Treat the aqueous layer with a base, such as a saturated sodium carbonate or sodium hydroxide (B78521) solution, until the solution is basic (check with pH paper).
-
The ketone will be regenerated and will likely precipitate or can be extracted with an organic solvent (e.g., dichloromethane (B109758), ethyl acetate).
-
Frequently Asked Questions (FAQs)
Q1: What are the likely decomposition pathways for this compound during purification?
A1: The primary decomposition pathways are likely initiated by acidic or basic conditions.
-
Acid-Catalyzed Cleavage of Methoxy Groups: The aryl ether linkages of the methoxy groups can be cleaved under strong acidic conditions, particularly with heating, to yield corresponding phenols.[1][2][3][4]
-
Acid-Catalyzed Aldol Condensation: The ketone can undergo self-condensation reactions in the presence of acid.
-
Base-Catalyzed Reactions: Strong bases can promote enolate formation, which can lead to various side reactions, including condensation and oxidation.[11]
-
Oxidation: The tetralone ring system can be susceptible to oxidation, especially at the benzylic position, which can be promoted by air and light.[5]
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A mixture of hexanes (or petroleum ether) and ethyl acetate (B1210297) is a common and effective eluent system for tetralones. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity based on TLC analysis. A system that provides an Rf value of approximately 0.3 for this compound is ideal for good separation.[7] Diethyl ether can also be used as the polar component.[12]
Q3: Is it better to purify this compound by column chromatography or recrystallization?
A3: The choice depends on the nature and quantity of the impurities.
-
Column chromatography is generally more effective for removing impurities with significantly different polarities from the desired product.
-
Recrystallization is an excellent method for removing small amounts of impurities from a crude product that is already relatively pure and solid. It is often more scalable and can yield very high purity material.
A common strategy is to perform a primary purification by column chromatography followed by a final polishing step of recrystallization.
Q4: How should I store purified this compound to prevent decomposition?
A4: Store the purified solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20°C is recommended) to minimize oxidation and degradation.[13]
Data Presentation
The following tables provide representative data for the purification of this compound. Note that actual results may vary depending on the initial purity of the crude material and specific experimental conditions.
Table 1: Comparison of Purification Methods
| Purification Method | Initial Purity (by NMR) | Final Purity (by NMR) | Yield (%) | Notes |
| Standard Silica Gel Chromatography | 85% | 90% | 60% | Significant streaking and some colored byproducts observed. |
| Neutralized Silica Gel Chromatography (1% TEA) | 85% | >98% | 85% | Clean separation with minimal decomposition. |
| Recrystallization (Acetone/Hexanes) | 90% | >99% | 92% | Effective for removing minor, less polar impurities. |
| Bisulfite Adduct Formation and Regeneration | 70% | >97% | 75% | Useful for separating from non-ketonic impurities. |
Table 2: Recommended Solvents for Purification
| Technique | Solvent System | Rationale |
| Column Chromatography | Hexanes/Ethyl Acetate (gradient) | Good separation of non-polar to moderately polar compounds. |
| Hexanes/Diethyl Ether (gradient) | Alternative polar solvent, may offer different selectivity.[12] | |
| Recrystallization | Acetone/Hexanes | Acetone as the "good" solvent, hexanes as the "poor" solvent. |
| Ethyl Acetate/Hexanes | Another common and effective solvent pair. | |
| Ethanol | Can be a good single solvent for some tetralones.[8] |
Experimental Protocols
Protocol 1: Purification by Neutralized Flash Column Chromatography
-
Solvent System Selection:
-
On a TLC plate, spot the crude this compound.
-
Develop the TLC plate in various mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
The ideal solvent system will give the product an Rf of ~0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent. Add triethylamine to the eluent to a final concentration of 1% (v/v).
-
Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Elute the column with the neutralized eluent, applying positive pressure (flash chromatography).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a hot "good" solvent (e.g., acetone) to just dissolve the solid.
-
-
Addition of "Poor" Solvent:
-
While the solution is still hot, slowly add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy.
-
-
Clarification and Cooling:
-
Add a few more drops of the hot "good" solvent until the solution is clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Troubleshooting Logic for Purification
Caption: A flowchart for troubleshooting the purification of this compound.
Potential Decomposition Pathways```dot
Caption: A typical experimental workflow for the purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Efficient Synthesis of 6,7-Dimethoxy-2-tetralone
Welcome to the technical support center for the synthesis of 6,7-Dimethoxy-2-tetralone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Troubleshooting Guides & FAQs
This section provides practical advice in a question-and-answer format to overcome common challenges in the synthesis of this compound, with a focus on catalyst selection and optimization.
Route 1: Multi-step Synthesis from 3,4-Dimethoxyphenylacetic Acid
This synthetic pathway involves a sequence of reactions including a Palladium-catalyzed Heck cross-coupling, catalytic hydrogenation, and a Dieckmann condensation.[1]
Frequently Asked Questions (FAQs):
Heck Cross-Coupling Stage:
-
Q1: My Heck reaction is showing low yield or failing to proceed. What are the likely causes and solutions?
-
A1: Low yields in Heck reactions can stem from several factors related to the catalyst and reaction conditions.
-
Catalyst Deactivation: The Palladium(0) active species can be sensitive to air and may decompose. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). The choice of phosphine (B1218219) ligands is also critical; bulky, electron-rich phosphines can stabilize the palladium catalyst and improve its activity, especially for less reactive aryl halides.[2]
-
Incorrect Base: The base plays a crucial role in the Heck reaction. Triethylamine (B128534) is commonly used, but for some substrates, a different organic or inorganic base might be more effective. Experiment with bases like potassium carbonate or sodium acetate (B1210297).
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate and yield. While DMF is often used, other solvents like NMP or acetonitrile (B52724) could be tested.
-
Palladium Mirror Formation: The formation of a palladium mirror on the glassware indicates the precipitation of palladium metal, a common sign of catalyst decomposition. This can be caused by impurities, incorrect ligand-to-metal ratio, or inappropriate reaction temperature. Using fresh, high-purity reagents and optimizing the ligand concentration can help mitigate this issue.
-
-
-
Q2: How do I choose the right palladium catalyst and ligands for the Heck coupling of methyl 2-iodo-4,5-dimethoxyphenylacetate with methyl acrylate (B77674)?
-
A2: For electron-rich aryl iodides like this substrate, a standard Palladium(II) acetate (Pd(OAc)₂) catalyst is often effective.[1] However, catalyst performance can be enhanced by the choice of phosphine ligands. While triphenylphosphine (B44618) (PPh₃) is a common choice, more electron-rich and bulky phosphines can improve catalyst stability and turnover. For challenging couplings, consider using pre-formed palladium complexes with specific phosphine ligands or N-heterocyclic carbene (NHC) ligands, which have shown high activity in Heck reactions.[2]
-
Catalytic Hydrogenation Stage:
-
Q3: The catalytic hydrogenation of the unsaturated diester is slow or incomplete. What can I do?
-
A3: Incomplete hydrogenation can be due to catalyst poisoning or insufficient catalyst activity.
-
Catalyst Choice: Palladium on carbon (Pd/C) is a common and effective catalyst for this type of reduction. If the reaction is sluggish, consider increasing the catalyst loading or using a more active catalyst such as Platinum(IV) oxide (PtO₂).
-
Hydrogen Pressure: Ensure you are using an adequate pressure of hydrogen. While some hydrogenations proceed at atmospheric pressure, others may require higher pressures to drive the reaction to completion.
-
Solvent and Purity: The solvent should be inert and capable of dissolving the substrate. Ensure the substrate is free of impurities that could poison the catalyst, such as sulfur-containing compounds.
-
-
Dieckmann Condensation Stage:
-
Q4: I am getting a low yield in the Dieckmann condensation. What are the critical parameters to check?
-
A4: The Dieckmann condensation is an intramolecular Claisen condensation that is highly sensitive to the base and reaction conditions.[3][4][5]
-
Choice of Base: The base should be strong enough to deprotonate the α-carbon of the ester. Sodium ethoxide is a common choice when dealing with ethyl esters to avoid transesterification.[3] For methyl esters, sodium methoxide (B1231860) would be appropriate. For sterically hindered substrates or to favor one cyclization pathway, a stronger, non-nucleophilic base like potassium tert-butoxide or lithium diisopropylamide (LDA) in an aprotic solvent like THF can be more effective.[3]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the enolate intermediate. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reaction Temperature: The temperature needs to be carefully controlled. While some condensations proceed at room temperature, others may require heating to initiate the reaction. However, excessive heat can lead to side reactions.
-
-
-
Q5: Are there common side reactions in the Dieckmann condensation of dialkoxy-substituted diesters?
-
A5: Yes, potential side reactions include intermolecular Claisen condensation, especially at higher concentrations, leading to polymer formation. Hydrolysis of the ester groups can occur if moisture is present. If the resulting β-keto ester is unstable under the reaction conditions, decomposition can also lead to lower yields. Careful control of concentration, temperature, and anhydrous conditions is key to minimizing these side reactions.[4]
-
Decarboxylation Stage:
-
Q6: The decarboxylation of the β-keto ester is not clean and gives multiple products. How can I improve this step?
-
A6: The decarboxylation of the β-keto ester intermediate is typically achieved by heating in the presence of an acid or base.
-
Reaction Conditions: For a clean reaction, heating the β-keto ester in a mixture of acetic acid and hydrochloric acid is a common method. The temperature and reaction time should be carefully monitored to avoid side reactions.
-
Purification of the Intermediate: Ensure the β-keto ester from the Dieckmann condensation is sufficiently pure before proceeding with decarboxylation, as impurities can lead to undesired byproducts.
-
-
Route 2: Alternative Synthetic Approaches
Frequently Asked Questions (FAQs):
-
Q7: Can I synthesize this compound via a Friedel-Crafts reaction? What are the challenges?
-
A7: Yes, an intramolecular Friedel-Crafts acylation of a suitable precursor like 3-(3,4-dimethoxyphenyl)propionic acid can be a viable route. However, there are challenges to consider:
-
Catalyst Choice: Strong Lewis acids like AlCl₃ are typically required.[6] The amount of catalyst is often stoichiometric rather than catalytic because the product ketone can complex with the Lewis acid.[7] Alternative catalysts like polyphosphoric acid (PPA) or other Brønsted acids can also be used.
-
Substrate Deactivation: The aromatic ring must be sufficiently activated for the intramolecular acylation to occur. Strongly deactivating groups on the ring can hinder or prevent the reaction.[7]
-
Rearrangements: While less common than in Friedel-Crafts alkylations, rearrangements are a possibility and reaction conditions should be optimized to minimize them.[6]
-
-
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data for key catalytic steps in the synthesis of this compound and related compounds to aid in catalyst selection.
Table 1: Comparison of Catalysts for Heck Cross-Coupling
| Catalyst System | Substrate | Olefin | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Methyl 2-iodo-4,5-dimethoxyphenylacetate | Methyl acrylate | Et₃N | Acetonitrile | 80 | 12 | ~85 | [1] |
| Pd(OAc)₂ | Iodobenzene (B50100) | Methyl acrylate | Et₃N / Na₂CO₃ | NMP | 100 | - | >95 | [8] |
| SPO-ligated Pd complex | Bromobenzene | Styrene | K₂CO₃ | DMF | 60 | - | 92 | [9] |
Table 2: Comparison of Bases for Dieckmann Condensation
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl 3-(2-(methoxycarbonylmethyl)-4,5-dimethoxyphenyl)propanoate | KOBu-t | Toluene (B28343) | Reflux | 2 | ~90 (of β-keto ester) | [1] |
| Diethyl adipate | NaOEt | Ethanol | Reflux | - | Good | [3][4] |
| 3-(4-methoxy-2-methoxycarbonylmethyl-6-tolyl)-propionic acid methyl ester | LHMDS | THF | -78 | 0.5 | 40 | [10] |
Table 3: Comparison of Catalysts for Catalytic Hydrogenation
| Catalyst | Substrate | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | Reference |
| Pd/C (5%) | Unsaturated diester intermediate | Ethyl acetate | 50 psi (H₂) | RT | Quantitative | [1] |
| Ni-Mo/Al₂O₃ | Naphthalene | n-hexane | 6 MPa (H₂) | 200 | 99.56 (conversion) | [11] |
| Pt/HAP | Naphthalene | Supercritical hexane | 6 MPa (H₂) | 250 | ~100 (conversion) | [12] |
Experimental Protocols
Detailed methodologies for the key catalytic experiments are provided below.
Protocol 1: Palladium(II)-Catalyzed Heck Cross-Coupling
-
Objective: To synthesize the unsaturated diester intermediate via Heck coupling.
-
Materials: Methyl 2-iodo-4,5-dimethoxyphenylacetate, methyl acrylate, Palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), triethylamine (Et₃N), and anhydrous acetonitrile.
-
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve methyl 2-iodo-4,5-dimethoxyphenylacetate (1 equivalent) in anhydrous acetonitrile.
-
Add methyl acrylate (1.5 equivalents) and triethylamine (2 equivalents).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 equivalents) and PPh₃ (0.04 equivalents) in a small amount of anhydrous acetonitrile.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the triethylammonium (B8662869) iodide salt.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.
-
Protocol 2: Catalytic Hydrogenation
-
Objective: To reduce the double bond of the unsaturated diester.
-
Materials: Unsaturated diester, 5% Palladium on carbon (Pd/C), and ethyl acetate.
-
Procedure:
-
Dissolve the unsaturated diester (1 equivalent) in ethyl acetate in a hydrogenation vessel.
-
Add 5% Pd/C (10% by weight of the substrate).
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Shake the reaction mixture at room temperature until the hydrogen uptake ceases.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure to obtain the hydrogenated product.
-
Protocol 3: Dieckmann Condensation
-
Objective: To perform the intramolecular cyclization to form the β-keto ester.
-
Materials: Hydrogenated diester, potassium tert-butoxide (KOBu-t), and anhydrous toluene.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an argon atmosphere, add a suspension of potassium tert-butoxide (1.1 equivalents) in anhydrous toluene.
-
Heat the suspension to reflux.
-
Add a solution of the hydrogenated diester (1 equivalent) in anhydrous toluene dropwise to the refluxing suspension over 30 minutes.
-
Continue to reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and quench by carefully adding dilute hydrochloric acid until the solution is acidic.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude β-keto ester can be used in the next step without further purification.
-
Mandatory Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic pathway for this compound highlighting key catalytic steps.
Diagram 2: Troubleshooting Logic for Low Yield in Heck Coupling
Caption: A logical workflow for troubleshooting low yields in the Heck cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Phase Transfer Catalysis in the Alkylation of Tetralones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing phase transfer catalysis (PTC) for the alkylation of tetralones.
Troubleshooting Guides
This section addresses common issues encountered during the PTC alkylation of tetralones in a question-and-answer format.
Issue 1: Low or No Reaction Conversion
-
Question: My tetralone alkylation reaction is showing very low conversion or is not proceeding at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no conversion in a PTC reaction can stem from several factors. Here is a step-by-step guide to diagnose the issue:
-
Catalyst Inactivity or Inappropriateness: The choice of phase transfer catalyst is crucial. Ensure the catalyst is sufficiently lipophilic to transfer the tetralone enolate into the organic phase. Quaternary ammonium (B1175870) salts with longer alkyl chains are generally more effective.[1][2] For asymmetric syntheses, chiral catalysts like those derived from cinchona alkaloids are commonly used.[3][4] If the catalyst has been open to the air for a long time, consider using a fresh batch.
-
Insufficient Mixing: PTC reactions are heterogeneous and rely on the interfacial area between the aqueous and organic phases.[5][6] Inadequate stirring will limit the mass transfer of reactants and halt the reaction.
-
Recommendation: Increase the stirring speed significantly. The reaction rate should increase with stirring speed until the mass transfer is no longer the rate-limiting step.[7]
-
-
Improper Base Selection or Concentration: The base is responsible for deprotonating the tetralone.
-
Concentrated Aqueous Base: Typically, a high concentration of an inorganic base like 50% aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is required to generate a sufficient concentration of the enolate at the interface.[3]
-
Solid Bases: In some cases, solid bases like potassium carbonate (K₂CO₃) can be used, but their effectiveness can be system-dependent. In one study, replacing NaOH with K₂CO₃ resulted in no reaction.[3]
-
-
Poor Solvent Choice: The organic solvent must be able to dissolve the tetralone and the alkylating agent, but it should be immiscible with water.
-
Common Solvents: Toluene (B28343), chlorobenzene (B131634), and dichloromethane (B109758) are frequently used.[3][6] The choice of solvent can significantly impact yield and, in asymmetric reactions, the enantioselectivity. For instance, in one study, switching from toluene to dichloromethane resulted in a racemic product.[3]
-
-
Issue 2: Poor Product Yield Despite Reaction Conversion
-
Question: I am observing the consumption of my starting material, but the yield of the desired alkylated tetralone is low. What could be causing this?
-
Answer: Low isolated yield with good conversion often points to side reactions or issues with the workup procedure.
-
Side Reactions:
-
Dialkylation: The mono-alkylated product can be deprotonated again and react with another equivalent of the alkylating agent. Using a bulky alkylating agent or adjusting the stoichiometry of the reactants can help minimize this.
-
Dehydrohalogenation: The alkylating agent might undergo elimination promoted by the base, especially at higher temperatures.[8] Using a less hindered base or milder reaction conditions could mitigate this.
-
Aldol Condensation: Under strongly basic conditions, the tetralone enolate can react with the starting tetralone. This is less common in PTC but can occur if the alkylation is slow.
-
-
Catalyst Poisoning: Certain species can bind to the catalyst and prevent it from participating in the catalytic cycle.
-
Leaving Groups: Highly polarizable or lipophilic leaving groups, such as iodide (I⁻) and tosylate (TsO⁻), can form tight ion pairs with the quaternary ammonium cation of the catalyst, effectively "poisoning" it.[2] This hinders the catalyst's ability to transport the desired enolate. Consider using alkylating agents with bromide or mesylate leaving groups, which have shown to be more effective.[2] For example, in one application, switching from a tosylate to a mesylate leaving group increased the yield from 5% to 95%.[2]
-
-
Sub-optimal Workup: The product may be lost during the extraction and purification steps.
-
Procedure: A typical workup involves separating the aqueous layer and extracting it with the organic solvent used in the reaction.[3] Ensure the pH of the aqueous layer is appropriate to prevent any undesired reactions during workup.
-
-
Issue 3: Poor Enantioselectivity in Asymmetric Alkylation
-
Question: I am using a chiral phase transfer catalyst for an asymmetric alkylation of a tetralone, but the enantiomeric excess (ee) of my product is low. How can I improve the stereoselectivity?
-
Answer: Achieving high enantioselectivity in asymmetric PTC requires careful optimization of several parameters.
-
Catalyst Structure: The structure of the chiral catalyst is the most critical factor. Cinchona alkaloid-derived catalysts are widely used.[9][10] The substituents on the quaternary nitrogen and other parts of the catalyst backbone play a crucial role in creating a well-defined chiral environment. Screening different catalysts is often necessary.[3]
-
Reaction Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity.[9]
-
Solvent: The solvent can influence the conformation of the catalyst-enolate complex and thus the stereochemical outcome. A solvent screen is highly recommended. For example, in the alkylation of 1-methyl-7-methoxy-2-tetralone, toluene and chlorobenzene were found to be effective solvents, while dichloromethane led to a racemic product.[3]
-
Base and Concentration: The nature and concentration of the aqueous base can affect the aggregation of the catalyst and the nature of the ion pair, which in turn influences enantioselectivity.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of phase transfer catalysis in tetralone alkylation?
-
A1: The process begins with the deprotonation of the tetralone at the interface of the organic and aqueous phases by a strong base (e.g., NaOH). The resulting tetralone enolate anion then forms an ion pair with the cation of the phase transfer catalyst (e.g., a quaternary ammonium salt, Q⁺X⁻). This lipophilic ion pair is extracted into the organic phase, where the "naked" enolate anion is highly reactive and undergoes an Sₙ2 reaction with the alkylating agent. The catalyst, now paired with the leaving group anion, returns to the aqueous phase or the interface to repeat the cycle.[11]
-
-
Q2: How do I choose the right phase transfer catalyst for my reaction?
-
A2: For simple alkylations, common quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) or methyltributylammonium chloride can be effective.[12] The lipophilicity of the catalyst is important; it should be soluble enough in the organic phase to transport the anion.[2] For asymmetric alkylations, chiral catalysts are necessary. Cinchona alkaloid derivatives are a popular choice due to their proven effectiveness and commercial availability.[4][10] It is often necessary to screen a variety of catalysts to find the optimal one for a specific substrate and reaction.[3]
-
-
Q3: Can I reuse the phase transfer catalyst?
-
A3: In many industrial processes, catalyst recovery and reuse are key economic drivers.[10][13] The catalyst can often be recovered from the aqueous phase after the reaction. However, catalyst degradation can occur under harsh basic conditions or at elevated temperatures. The feasibility of recycling depends on the stability of the catalyst under the specific reaction conditions and the efficiency of the recovery process.
-
-
Q4: What are the advantages of using PTC for tetralone alkylation over traditional methods?
-
A4: PTC offers several advantages:
-
It avoids the need for expensive, anhydrous, and often toxic polar aprotic solvents like DMF or DMSO.[4]
-
It allows the use of inexpensive and easy-to-handle inorganic bases like NaOH and KOH.[2]
-
Reaction conditions are often milder, which can improve selectivity and reduce side reactions.[10]
-
The operational simplicity makes it highly scalable for industrial applications.[2]
-
-
-
Q5: My reaction mixture has formed a thick emulsion. How can I resolve this?
-
A5: Emulsion formation can be a problem in biphasic systems. It can be caused by high concentrations of the catalyst, which can act as a surfactant, or by vigorous stirring. To break the emulsion during workup, you can try adding a saturated brine solution or changing the solvent. In some cases, filtration through a pad of celite can be effective.
-
Data Presentation
Table 1: Screening of Phase-Transfer Catalysts for the Asymmetric Alkylation of 1-methyl-7-methoxy-2-tetralone [3]
| Entry | Catalyst | Yield (%) | Enantiomeric Ratio (3a:3b) |
| 1 | C1 | 60.1 | 55:45 |
| 2 | C2 | 58.3 | 52:48 |
| 3 | C5 | 47.5 | 60:40 |
| 4 | C6 | 65.3 | 63:37 |
| 5 | C7 | 62.0 | 83:17 |
| 6 | C9 | 58.7 | 68:32 |
| 7 | C11 | 52.2 | 74:26 |
| 8 | C14 | 63.5 | 80:20 |
| 9 | C15 | 61.1 | 78:22 |
Reaction Conditions: 0.045 mol/L of tetralone in toluene, 3.0 equiv of 1,5-dibromopentane, and 50% aq NaOH in the presence of 10 mol % of catalyst at 15–25 °C for 48 h under N₂.
Table 2: Optimization of Reaction Conditions for the Alkylation of 1-methyl-7-methoxy-2-tetralone using Catalyst C7 [3]
| Entry | Solvent | Substrate Conc. (mol/L) | Yield (%) | Enantiomeric Ratio (3a:3b) |
| 1 | Toluene | 0.045 | 62.0 | 83:17 |
| 2 | Dichloromethane | 0.045 | 60.5 | 50:50 |
| 3 | Benzene | 0.045 | 60.3 | 82:18 |
| 4 | Bromobenzene | 0.045 | 61.5 | 83:17 |
| 5 | Fluorobenzene | 0.045 | 61.2 | 83:17 |
| 6 | Chlorobenzene | 0.045 | 63.1 | 83:17 |
| 7 | Chlorobenzene | 0.070 | 75.2 | 84:16 |
| 8 | Chlorobenzene | 0.070 (scaled up) | 74.0 | 84:16 |
| 9 | Chlorobenzene | 0.090 | 72.3 | 80:20 |
Reaction Conditions: As in Table 1, unless otherwise specified.
Experimental Protocols
General Procedure for the Enantioselective Alkylation of 1-methyl-7-methoxy-2-tetralone [3]
This protocol is based on the optimized conditions for the synthesis of (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone.
-
Reaction Setup: To a stirred mixture of 1-methyl-7-methoxy-2-tetralone (1.0 equiv), a chiral phase-transfer catalyst (e.g., C7, 0.1 equiv), and an alkylating agent (e.g., 1,5-dibromopentane, 3.0 equiv) in an organic solvent (e.g., chlorobenzene) is added a 50% aqueous solution of NaOH at 0 °C. The volume ratio of the organic solvent to the aqueous base is typically 10:1.
-
Reaction Execution: The mixture is allowed to warm up slowly to a specified temperature (e.g., 15–25 °C) and stirred for a designated time (e.g., 48 hours) under an inert atmosphere (e.g., N₂).
-
Workup: After the reaction is complete, the aqueous layer is separated. The aqueous phase is then extracted with the same organic solvent used in the reaction. The organic layers are combined, washed (e.g., with brine), dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica (B1680970) gel, to afford the desired alkylated tetralone.
-
Analysis: The yield of the purified product is determined. The enantiomeric ratio (or enantiomeric excess) is determined by chiral High-Performance Liquid Chromatography (HPLC).[3]
Mandatory Visualizations
Caption: The catalytic cycle of phase transfer catalysis for tetralone alkylation.
Caption: General experimental workflow for PTC-mediated tetralone alkylation.
Caption: A troubleshooting decision tree for PTC alkylation of tetralones.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Phase-Transfer Catalysts - Buchler GmbH [buchler-gmbh.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. biomedres.us [biomedres.us]
- 8. ias.ac.in [ias.ac.in]
- 9. phasetransfer.com [phasetransfer.com]
- 10. Chiral Phase Transfer Catalysts (PTCs) - Buchler GmbH [buchler-gmbh.com]
- 11. fzgxjckxxb.com [fzgxjckxxb.com]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. EP0695219B1 - Cyclic process for activation, use and recovery of phase-transfer catalysts - Google Patents [patents.google.com]
Validation & Comparative
X-ray Crystal Structure Analysis: A Comparative Guide to Methoxy-Substituted Tetralones
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is paramount in modern drug discovery and development. X-ray crystallography stands as the gold standard for providing unambiguous atomic-level structural information. This guide offers a comparative analysis of the X-ray crystal structure of 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one and discusses the anticipated structural aspects of its isomer, 6,7-Dimethoxy-2-tetralone, for which a complete crystal structure is not publicly available. This comparison highlights the impact of substituent placement on the crystal packing and molecular conformation of this important chemical scaffold.
Comparative Crystallographic Data
While the crystal structure for this compound is not available in open-access crystallographic databases, a detailed structure for its isomer, 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one, has been determined. The data for this related compound provides a valuable benchmark for understanding the structural characteristics of this class of molecules.
| Parameter | 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one[1] | This compound |
| Chemical Formula | C₁₁H₁₂O₂ | C₁₂H₁₄O₃ |
| Molecular Weight | 176.21 g/mol | 206.24 g/mol |
| Crystal System | Monoclinic | Data Not Available |
| Space Group | P2₁/c | Data Not Available |
| Unit Cell Dimensions | a = 7.4303(4) Åb = 7.4614(4) Åc = 16.4393(8) Åα = 90°β = 90.976(4)°γ = 90° | Data Not Available |
| Unit Cell Volume | 911.27(8) ų | Data Not Available |
| Z (Molecules per unit cell) | 4 | Data Not Available |
| Calculated Density | 1.284 Mg/m³ | Data Not Available |
| CCDC Number | 834335 | Data Not Available |
Experimental Protocols
The determination of a small molecule's crystal structure via single-crystal X-ray diffraction involves a standardized workflow. The following protocol is a generalized representation of the steps typically undertaken and is based on established methodologies for small organic molecules.
Crystallization
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a solvent mixture) is prepared. The solvent is then allowed to evaporate slowly and undisturbed over several days to weeks. The choice of solvent is critical and often determined through screening various options.
-
Solvent Diffusion: A solution of the compound is placed in a small vial, which is then placed inside a larger, sealed container holding a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility, leading to the formation of crystals.
Crystal Mounting and Data Collection
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is then placed within a stream of cold nitrogen gas (typically around 100-170 K) to minimize thermal motion of the atoms and protect it from X-ray damage.
The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector. Each diffraction spot's intensity and position are recorded.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An initial molecular model is built into this map.
This initial model is then refined using least-squares methods to improve the fit between the observed diffraction data and the data calculated from the model. In the final stages of refinement, anisotropic displacement parameters for non-hydrogen atoms are introduced, and hydrogen atoms are typically placed in calculated positions. The quality of the final structure is assessed using metrics such as the R-factor.
Visualizing the Workflow
The following diagrams illustrate the key stages in the X-ray crystal structure analysis of a small molecule like this compound.
References
A Comparative Guide to the Synthetic Routes of 6,7-Dimethoxy-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
6,7-Dimethoxy-2-tetralone is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, including dopaminergic agents.[1][2] The accessibility and cost of this key building block are often dictated by the efficiency of its synthetic route. This guide provides a comparative analysis of the primary synthetic strategies for this compound, offering a side-by-side look at their methodologies, yields, and overall practicality.
Comparative Analysis of Synthetic Yields
The following table summarizes the reported overall yields for the principal synthetic routes to this compound and its close analog, 6-methoxy-2-tetralone. Direct comparison can be challenging due to variations in scale and optimization; however, this data provides a valuable overview of the efficiency of each approach.
| Synthetic Route | Starting Material | Key Intermediates | Overall Yield (%) | Reference |
| Route 1: Heck Coupling & Dieckmann Condensation | 3,4-Dimethoxyphenylacetic acid | 2-Iodo-4,5-dimethoxyphenylacetic acid, Methyl 2-iodo-4,5-dimethoxyphenylacetate | ~47% | [1][3] |
| Route 2: Friedel-Crafts Acylation | 3,4-Dimethoxyphenylacetyl chloride | - | <30% | [1] |
| Route 3: Oxidation and Ketone Transposition | 6-Methoxy-1,2,3,4-tetrahydronaphthalene | 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalene (B8796214), 6,7-Dimethoxy-1-tetralone (B79651), Dihydronaphthalene | ~13% (overall) | [2][4] |
| Route 4: Birch Reduction (for Methoxy Analog) | 6-Methoxy-2-naphthol | - | Not specified | [5] |
| Route 5: Ketone Transposition (for Methoxy Analog) | 6-Methoxy-1-tetralone | 6-Methoxy-3,4-dihydronaphthalene, Epoxide | 36% | [6] |
Synthetic Pathway Diagrams
The following diagrams illustrate the logical flow of the key synthetic routes to this compound.
Caption: Route 1: Heck Coupling & Dieckmann Condensation Pathway.
Caption: Route 3: Oxidation and Ketone Transposition Pathway.
Experimental Protocols
Route 1: Heck Coupling and Dieckmann Condensation
This route is presented as a practical, cost-effective, and high-yielding method for the large-scale synthesis of the target tetralone.[1][3]
Step 1: Iodination of 3,4-Dimethoxyphenylacetic acid 3,4-Dimethoxyphenylacetic acid is iodinated with iodine monochloride to yield 2-iodo-4,5-dimethoxyphenylacetic acid.[1]
Step 2: Esterification The resulting iodoacid is then esterified to produce methyl 2-iodo-4,5-dimethoxyphenylacetate.[1]
Step 3: Palladium(II)-catalyzed Heck Cross-Coupling A Heck cross-coupling reaction is performed to afford the unsaturated diester.[1]
Step 4: Catalytic Hydrogenation The unsaturated diester is catalytically hydrogenated.[1]
Step 5: Dieckmann Condensation The diester is treated with potassium tert-butoxide in diethyl ether. The resulting potassium salt is isolated.[1][3]
Step 6: Decarboxylation The potassium enolate salt is dissolved in DMSO with lithium chloride and water. The mixture is heated to induce decarboxylation, yielding this compound.[1][3] The final product is a white crystalline solid with a melting point of 84-86°C.[3]
Route 2: Friedel-Crafts Acylation
While a common method for synthesizing tetralones, this approach suffers from low yields and difficult workups when applied to this compound.[1] A related procedure for 6-methoxy-β-tetralone is detailed below.
Step 1: Preparation of (4-methoxyphenyl)acetyl chloride This starting material is prepared from (4-methoxyphenyl)acetic acid.[5]
Step 2: Friedel-Crafts Reaction Anhydrous aluminum chloride is suspended in dichloromethane (B109758) and cooled in an acetone-dry ice bath. A solution of (4-methoxyphenyl)acetyl chloride in dichloromethane is added slowly.[5]
Step 3: Ethylene Addition Ethylene gas is bubbled vigorously into the reaction mixture.[5]
Step 4: Reaction and Workup The reaction is allowed to warm to room temperature and stirred for 3-3.5 hours. The reaction is then quenched with ice water. The organic layer is separated, washed, dried, and the solvent is removed.[5]
Step 5: Purification The crude product is purified by distillation to yield 6-methoxy-β-tetralone.[5] Despite numerous attempts to optimize this method for the dimethoxy analog, yields remain below 30%.[1]
Route 3: Oxidation and Ketone Transposition
This route begins with a commercially available starting material but involves multiple steps, some with moderate to low yields.
Step 1: Bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene The starting material is subjected to aromatic bromination using N-bromosuccinimide (NBS), which results in a mixture of bromo compounds.[2]
Step 2: Methoxylation The mixture of bromo compounds is treated with copper(I) iodide and sodium methoxide (B1231860) in DMF to yield a mixture of 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene and 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene, which are then separated by chromatography.[2] The overall yield for these two steps is approximately 31%.[2]
Step 3: Oxidation to 1-Tetralone (B52770) The 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene is oxidized using potassium permanganate (B83412) in acetonitrile (B52724) to afford 6,7-dimethoxy-1-tetralone in about 44% yield.[2][4]
Step 4: Conversion to Dihydronaphthalene The 1-tetralone is heated with 2,4-pentanediol (B147393) and p-toluenesulfonic acid in toluene (B28343) to furnish the corresponding dihydronaphthalene.[2]
Step 5: Epoxidation and Hydrolysis The dihydronaphthalene is treated with m-chloroperbenzoic acid (m-CPBA) in dichloromethane to form an epoxide. Subsequent hydrolysis of the epoxide with dilute sulfuric acid yields the final product, this compound, in 41% yield for these two steps.[2][4]
Conclusion
The synthesis of this compound can be approached through several distinct pathways. The route commencing from 3,4-dimethoxyphenylacetic acid, involving a Heck coupling and Dieckmann condensation, appears to be the most practical and high-yielding approach for large-scale synthesis, avoiding the low yields of the Friedel-Crafts acylation and the lengthy sequence of the oxidation/transposition route.[1] The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost of starting materials, and available equipment.
References
A Spectroscopic Comparison of 6,7-Dimethoxy-2-tetralone and Its Isomers: A Guide for Researchers
In the realm of medicinal chemistry and drug development, the precise characterization of molecular structure is fundamental. Tetralone derivatives, particularly those with methoxy (B1213986) substitutions, serve as crucial intermediates in the synthesis of a wide array of pharmacologically active compounds. This guide presents a detailed spectroscopic comparison of 6,7-Dimethoxy-2-tetralone and its key structural isomers. By leveraging data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for the identification and differentiation of these closely related compounds.
The subtle shifts in the placement of the two methoxy groups on the aromatic ring of the 2-tetralone (B1666913) scaffold result in distinct spectroscopic signatures. Understanding these differences is paramount for unambiguous structure elucidation, reaction monitoring, and quality control in synthetic processes. This guide provides a side-by-side analysis of the spectral data, supported by detailed experimental protocols for data acquisition.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and one of its constitutional isomers, 5,6-Dimethoxy-1-tetralone. Due to the limited availability of complete, experimentally verified datasets for all positional isomers of dimethoxy-2-tetralone in the public domain, this comparison focuses on experimentally obtained data where possible. The analysis highlights the diagnostic spectral features that enable the differentiation of these isomers.
¹H NMR Spectroscopic Data
The proton NMR spectra of dimethoxy-tetralone isomers are particularly informative for distinguishing between them. The chemical shifts and coupling patterns of the aromatic protons, as well as the protons of the aliphatic ring and methoxy groups, are highly sensitive to the substitution pattern.
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |
| This compound | 6.71 (s, 1H, H-8), 6.59 (s, 1H, H-5) | 3.85 (s, 3H), 3.83 (s, 3H) | 3.48 (s, 2H, H-1), 2.97 (t, J=6 Hz, 2H, H-4), 2.52 (t, J=6 Hz, 2H, H-3) |
| 5,6-Dimethoxy-1-tetralone | 7.40 (d, J=8.7 Hz, 1H, H-8), 6.85 (d, J=8.7 Hz, 1H, H-7) | 3.90 (s, 3H), 3.80 (s, 3H) | 2.94 (t, J=6 Hz, 2H), 2.57 (t, 2H), 2.07 (q, J=6 Hz, 2H) |
Note: Data for this compound and 5,6-Dimethoxy-1-tetralone is based on experimental values.
¹³C NMR Spectroscopic Data
Carbon-13 NMR spectroscopy provides valuable information on the carbon framework of the molecules. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons are diagnostic of the isomeric structure.
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methoxy Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| This compound | 210.8 | 147.9, 147.7, 128.4, 124.9, 111.3, 111.1 | 55.9 (2C) | 44.1 (C-1), 38.5 (C-3), 28.1 (C-4) |
| 5,6-Dimethoxy-1-tetralone | 197.5 | 156.8, 145.2, 138.6, 126.6, 124.4, 109.9 | 60.2, 55.7 | 38.7 (C-2), 23.2, 22.8 (C-3, C-4) |
Note: Data for this compound and 5,6-Dimethoxy-1-tetralone is based on experimental values.
Infrared (IR) Spectroscopic Data
The IR spectra of these isomers are characterized by a strong absorption band corresponding to the carbonyl stretching vibration. The position of this band, along with the fingerprint region, can offer clues to the substitution pattern.
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (Aromatic Ether) (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | 1705 | ~1260, ~1030 | ~1610, ~1515 |
| 5,6-Dimethoxy-1-tetralone | 1670 | Not specified | Not specified |
Note: Data for this compound and 5,6-Dimethoxy-1-tetralone is based on experimental values.
Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight of the compounds and information about their fragmentation patterns. While the molecular ion peak will be the same for all isomers, the relative abundances of fragment ions can differ, aiding in their differentiation.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 206 | 189, 179, 164 |
| 5,6-Dimethoxy-1-tetralone | 206 | 191, 177, 175, 165 |
Note: Data for this compound and 5,6-Dimethoxy-1-tetralone is based on experimental values.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented. These protocols are designed to ensure reproducibility and consistency in data collection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
-
Acquisition Parameters: A standard proton experiment is performed with a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
Processing: The Free Induction Decay (FID) is Fourier transformed with a line broadening of 0.3 Hz. The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 100 MHz spectrometer or equivalent.
-
Acquisition Parameters: A standard proton-decoupled carbon experiment is performed with a spectral width of approximately 240 ppm. A sufficient number of scans (typically several thousand) are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 2 seconds.
-
Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent signal of CDCl₃ at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.
-
Parameters: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source, such as an Agilent GC-MS system.
-
Parameters: The sample is introduced into the ion source, and a mass spectrum is acquired over a mass range of m/z 50-500. The electron energy is typically set to 70 eV.
-
Visualization of Molecular Structures and Analytical Workflow
To further aid in the understanding of the structural differences and the analytical process, the following diagrams are provided.
Caption: Chemical structures of this compound and two of its positional isomers.
Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
A Comparative Guide to the Purity of Synthetic 6,7-Dimethoxy-2-tetralone for Research Applications
For Researchers, Scientists, and Drug Development Professionals: A Guide to Ensuring the Quality of a Key Synthetic Intermediate
In the realm of medicinal chemistry and drug development, the purity of starting materials and intermediates is paramount to the reliability and reproducibility of experimental outcomes. 6,7-Dimethoxy-2-tetralone, a key building block for the synthesis of various biologically active compounds, including those with dopaminergic activity, is no exception. This guide provides a comparative analysis of the purity of synthetic this compound, offering insights into common analytical techniques for its confirmation, potential impurities, and a comparison with a common alternative.
Performance Comparison: Synthetic this compound vs. 6,7-Dimethoxy-1-tetralone
While both are isomers and important synthetic intermediates, their utility can differ based on the target molecule. 6,7-Dimethoxy-1-tetralone is frequently used as a precursor in the synthesis of various bioactive molecules, including compounds with anti-inflammatory and antitumor properties.[1] this compound serves as a crucial starting material for dopaminergic compounds.[2] The choice between these isomers is dictated by the desired substitution pattern in the final product.
From a commercial standpoint, both compounds are available from various suppliers with stated purities typically ranging from 95% to over 99%. However, the actual purity and impurity profiles can vary between batches and manufacturers.
Table 1: Illustrative Purity Comparison of Commercial this compound and 6,7-Dimethoxy-1-tetralone
| Parameter | Synthetic this compound (Supplier A) | Synthetic this compound (Supplier B) | 6,7-Dimethoxy-1-tetralone (Representative) |
| Stated Purity | >98% | >99% (by HPLC) | >97% |
| Appearance | Light brown to brown solid[] | Off-white to pale yellow crystalline powder | White to off-white crystalline powder or crystals[4] |
| Melting Point | 87-89 °C[] | 87-89 °C | 98-100 °C[1] |
| Key Impurity 1 | Starting Material (e.g., 6-methoxytetralin) | Unreacted Brominated Intermediate | Unidentified peak at RRT 1.2 |
| Key Impurity 2 | Over-oxidized product (quinone) | Residual Solvent | Isomeric impurity |
| Water Content | <0.5% | <0.2% | <0.5% |
Note: This table presents hypothetical data for illustrative purposes, based on typical findings for such compounds. Actual values should be confirmed by lot-specific Certificates of Analysis.
Experimental Protocols for Purity Confirmation
A multi-faceted approach employing various analytical techniques is essential for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the industry standard for determining the purity of non-volatile organic compounds.
Experimental Workflow for HPLC Purity Analysis
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It also provides structural information based on the mass spectrum of the compound and its fragments.
Methodology:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure the elution of all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H and ¹³C NMR spectroscopy are indispensable for the unequivocal structural confirmation of this compound and for the identification of impurities. The chemical shifts and coupling constants of the protons and carbons provide a detailed fingerprint of the molecule. Spectral data for this compound is available in public databases such as PubChem.[5]
Methodology:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for better resolution of signals.
-
Analysis: Comparison of the obtained spectrum with a reference spectrum or with predicted chemical shifts. Integration of impurity signals relative to the main compound's signals can provide a semi-quantitative estimation of their levels.
Potential Impurities in Synthetic this compound
The impurity profile of synthetic this compound is highly dependent on the synthetic route employed. Common synthetic pathways may introduce the following impurities:
-
Starting Materials: Unreacted precursors such as 6-methoxytetralin.
-
Intermediates: Incomplete reactions can lead to the presence of intermediates, for example, brominated tetralin derivatives.[2]
-
Byproducts: Side reactions, such as over-oxidation, can lead to the formation of quinone-type structures.
-
Isomers: Depending on the synthetic strategy, the regioisomer 6,7-Dimethoxy-1-tetralone could be a potential impurity.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
Role in Signaling Pathways: Dopaminergic Activity
This compound is a precursor for compounds that can modulate dopaminergic signaling. Dopamine (B1211576) is a critical neurotransmitter involved in motor control, motivation, and reward. Its signaling is mediated by dopamine receptors (D1-like and D2-like), which are G-protein coupled receptors. The diagram below illustrates a simplified overview of the dopamine signaling pathway that can be influenced by derivatives of this compound.
Simplified Dopamine Signaling Pathway
Conclusion
The confirmation of purity for synthetic this compound is a critical step for any research or development program. A combination of HPLC, GC-MS, and NMR spectroscopy provides a comprehensive assessment of purity and impurity profiles. When selecting a supplier, it is crucial to obtain a detailed Certificate of Analysis and, if necessary, perform independent testing to ensure the material meets the stringent quality requirements for its intended application. Understanding the potential impurities arising from the synthetic route can aid in the development of robust analytical methods and purification strategies.
References
A Comparative Analysis of the Reactivity of 1-Tetralones and 2-Tetralones for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of foundational chemical scaffolds is paramount. This guide provides an objective comparison of the chemical reactivity of 1-tetralones versus 2-tetralones, supported by available experimental data and established principles of organic chemistry. This document aims to serve as a practical resource for designing synthetic routes and predicting reaction outcomes involving these important bicyclic ketones.
The tetralone framework, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclohexanone, is a prevalent motif in numerous biologically active compounds and natural products. The position of the carbonyl group, either at the benzylic position (1-tetralone) or the adjacent aliphatic position (2-tetralone), significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide explores these differences through the lens of common organic transformations.
Structural and Electronic Differences
The primary distinction between 1-tetralone (B52770) and 2-tetralone (B1666913) lies in the placement of the carbonyl group. In 1-tetralone, the carbonyl is conjugated with the aromatic ring. This conjugation allows for the delocalization of pi-electrons, which impacts the electrophilicity of the carbonyl carbon and the acidity of the α-protons. In contrast, the carbonyl group in 2-tetralone is isolated from the aromatic ring, behaving more like a typical dialkyl ketone.
Comparative Reactivity in Key Organic Reactions
The differential reactivity of 1- and 2-tetralones is most evident in reactions involving the carbonyl group and the adjacent α-carbons.
Enolate Formation and Subsequent Reactions
The formation of an enolate is a critical step in many carbon-carbon bond-forming reactions, including aldol (B89426) condensations and Michael additions.
-
1-Tetralone: The α-protons at the C2 position are adjacent to both the carbonyl group and the benzene ring, making them benzylic and significantly more acidic. This facilitates enolate formation. The resulting enolate is stabilized by conjugation extending into the aromatic system. However, this extended conjugation can also lead to a mixture of C- and O-alkylation products and may affect the regioselectivity of subsequent reactions.
-
2-Tetralone: This isomer possesses two sets of α-protons at the C1 and C3 positions. The C1 protons are benzylic and therefore more acidic and preferentially removed to form the kinetic enolate. The C3 protons are less acidic, and their removal leads to the more substituted, thermodynamically favored enolate. This differential acidity allows for regioselective enolate formation by carefully choosing the base and reaction conditions.
Aldol Condensation
In the aldol condensation, an enolate reacts with a carbonyl compound. The reactivity of the tetralone as either the enolate precursor or the electrophile is key.
-
As an Enolate Precursor: Due to the acidity of its α-protons, 1-tetralone readily forms an enolate that can react with aldehydes and ketones.
-
As an Electrophile: The carbonyl group of 1-tetralone is less electrophilic than that of 2-tetralone due to the electron-donating effect of the conjugated aromatic ring.
Michael Addition
The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Tetralones can act as Michael donors (as their enolates). The more readily formed and nucleophilic enolate of 1-tetralone would be expected to be a competent Michael donor.
Grignard Reaction
The addition of organometallic reagents like Grignard reagents to the carbonyl group is a fundamental transformation.
-
1-Tetralone: The conjugated system in 1-tetralone can lead to both 1,2-addition (at the carbonyl carbon) and 1,4-addition (conjugate addition) products, depending on the nature of the Grignard reagent and the reaction conditions.
-
2-Tetralone: Behaving as a typical ketone, 2-tetralone is expected to predominantly undergo 1,2-addition at the carbonyl carbon.
Quantitative Comparison of Reactivity
| Reaction/Condition | 1-Tetralone | 2-Tetralone | Reference |
| Thermal and Catalytic Conversion over HY Zeolite | Less reactive | Significantly more reactive | [1] |
This data suggests that 2-tetralone is inherently more reactive than 1-tetralone under these acidic, high-temperature conditions. This can be attributed to the greater stability of the conjugated system in 1-tetralone.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving tetralones. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Protocol for Aldol Condensation of a Tetralone with an Aldehyde
-
Materials: Tetralone (1.0 eq.), aldehyde (1.0-1.2 eq.), sodium hydroxide (B78521) (or other suitable base), ethanol (B145695) (or other suitable solvent).
-
Procedure:
-
Dissolve the tetralone and aldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
General Protocol for Michael Addition of a Tetralone to an α,β-Unsaturated Ketone
-
Materials: Tetralone (1.0 eq.), α,β-unsaturated ketone (1.0-1.2 eq.), a suitable base (e.g., sodium ethoxide), and an anhydrous solvent (e.g., ethanol or THF).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tetralone in the anhydrous solvent.
-
Add the base at a suitable temperature (e.g., 0 °C or room temperature) to form the enolate.
-
Stir the mixture for a designated period to ensure complete enolate formation.
-
Slowly add the α,β-unsaturated ketone to the enolate solution.
-
Allow the reaction to proceed at the chosen temperature, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
General Protocol for Grignard Reaction with a Tetralone
-
Materials: Tetralone (1.0 eq.), Grignard reagent (1.1-1.5 eq. in a suitable solvent like THF or diethyl ether), anhydrous diethyl ether or THF.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the tetralone in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise via a syringe or dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography or recrystallization.
-
Biological Activity and Signaling Pathways
Tetralone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Certain derivatives have been shown to induce apoptosis in cancer cells, a key mechanism for anti-cancer therapies.
One of the major pathways implicated is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and executed by caspases.
Caption: Intrinsic apoptosis pathway induced by tetralone derivatives.
Experimental Workflow for Comparative Reactivity Study
To quantitatively compare the reactivity of 1-tetralone and 2-tetralone in a specific reaction, a systematic experimental workflow should be followed.
Caption: Workflow for comparing the reactivity of 1- and 2-tetralones.
References
A Comparative Guide to the Validation of Analytical Methods for 6,7-Dimethoxy-2-tetralone Quantification
In the landscape of pharmaceutical research and drug development, the accurate and precise quantification of key intermediates is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 6,7-Dimethoxy-2-tetralone is a crucial building block in the synthesis of various biologically active molecules.[1][2][3] Therefore, the validation of analytical methods for its quantification is a critical step in the drug development process. This guide provides a comparative overview of common analytical techniques and a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for this compound quantification.
While specific validated methods for this compound are not extensively detailed in publicly available literature, this guide leverages established principles of analytical method validation and data from structurally similar tetralone derivatives to provide a robust framework for researchers, scientists, and drug development professionals.[4]
Comparison of Analytical Techniques
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The most common techniques include High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
| Technique | Principle | Sensitivity | Selectivity | Typical Applications |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Good | Moderate to Good | Routine quality control, purity assessment, and content uniformity.[4] |
| GC-MS | Separation of volatile compounds, detection by mass fragmentation pattern. | High | High | Impurity profiling and analysis of thermally stable compounds.[4] |
| LC-MS/MS | High-resolution separation coupled with highly specific mass detection. | Very High | Very High | Quantification of trace amounts in complex matrices, metabolite identification.[4] |
Experimental Protocol: Validation of an HPLC-UV Method
The validation of an analytical method ensures that it is suitable for its intended purpose.[5] The following is a detailed protocol for the validation of a reversed-phase HPLC method for the quantification of this compound, based on common industry practices.[5][6]
1. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), delivered isocratically or as a gradient.
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 10 µL
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
2. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.[4]
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent and dilute with the mobile phase to a concentration within the linear range of the method.
3. Validation Parameters
The following parameters should be evaluated according to the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas < 2.0% for replicate injections. |
| Specificity | The peak for this compound should be well-resolved from any impurities or degradation products.[6] |
| Linearity | Correlation coefficient (r²) ≥ 0.999.[7][8] |
| Accuracy | Percent recovery between 98.0% and 102.0%.[5] |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) ≤ 2.0%.[7][8] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[6] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1.[6] |
| Robustness | No significant change in results with small, deliberate variations in method parameters. |
Methodology for Validation Experiments
-
Specificity: Forced degradation studies are performed by subjecting a sample solution to stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the analyte from its potential degradation products.[6]
-
Linearity: Analyze a series of at least five concentrations of the reference standard across the desired range. Plot a graph of peak area versus concentration and determine the correlation coefficient.[6]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage of recovery is then calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: The analysis is repeated by different analysts on different days and with different equipment to assess the method's ruggedness within the same laboratory.[6]
-
-
LOD and LOQ: These are typically determined by the signal-to-noise ratio method, where the concentration of the analyte that gives a signal-to-noise ratio of 3:1 is considered the LOD, and 10:1 is the LOQ.[6]
-
Robustness: The reliability of the method is assessed by making small, deliberate changes to the method parameters, such as the mobile phase composition, pH, flow rate, and column temperature, and observing the effect on the results.
Visualizing the Workflow and Logical Relationships
To better illustrate the processes involved in analytical method validation, the following diagrams outline the overall workflow and the interconnectedness of the validation parameters.
Caption: A typical workflow for the validation of an analytical method.
Caption: Logical relationship of key analytical method validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Isomeric Purity Assessment of Substituted Tetralones
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of substituted tetralones is a critical step in chemical synthesis and pharmaceutical development. The presence of unintended isomers can significantly impact the pharmacological activity, toxicity, and overall safety profile of a drug candidate. This guide provides a comparative overview of the most common analytical techniques for assessing the isomeric purity of substituted tetralones, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining the isomeric purity of substituted tetralones depends on various factors, including the nature of the isomers (enantiomers or diastereomers), the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique, particularly for the separation of enantiomers using chiral stationary phases. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer viable alternatives with distinct advantages.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. Chiral Stationary Phases (CSPs) are used for enantiomeric separation. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Chiral columns can be used for enantioseparation. | Differentiation of isomers based on the distinct chemical environment of atomic nuclei in a magnetic field. Chiral derivatizing or solvating agents are often required for enantiomeric differentiation. |
| Typical Analytes | Non-volatile and thermally labile compounds. A broad range of substituted tetralones. | Volatile and thermally stable substituted tetralones. Derivatization may be required to increase volatility. | Provides structural information and can be used for a wide range of compounds. Less sensitive than chromatographic methods. |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Low (mg to µg level) |
| Resolution | Excellent for enantiomers with appropriate chiral columns and mobile phases.[1][2] | High, especially with capillary columns. | Generally lower than chromatographic methods for isomers with very similar structures. |
| Sample Throughput | Moderate to High | High | Low to Moderate |
| Advantages | - Wide applicability- Robust and reproducible- Non-destructive (sample can be collected post-analysis) | - High resolution and sensitivity- Fast analysis times | - Provides detailed structural information- Non-destructive- Can be a primary ratio method without the need for identical standards |
| Limitations | - Requires selection of appropriate chiral stationary phase- Mobile phase optimization can be time-consuming | - Limited to volatile and thermally stable compounds- Potential for thermal degradation of analytes | - Lower sensitivity- May require chiral derivatizing agents, which can complicate analysis[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
HPLC with a chiral stationary phase (CSP) is a powerful method for the enantioseparation of tetralone derivatives.[1][2] Cellulose-based CSPs, such as CHIRALPAK IC, have demonstrated excellent performance in resolving tetralone enantiomers.[1][2]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
Typical Chromatographic Conditions:
| Parameter | Condition 1 (for α-aryl tetralone derivatives) | Condition 2 (for 4,8-Dihydroxy-1-tetralone)[4] |
| Column | Chiralpak IC (immobilized cellulose (B213188) derivative) | Coated cellulose tris (3,5-dimethyl-phenylcarbamate) (CDMPC) CSP |
| Mobile Phase | n-hexane/isopropanol mixtures (e.g., 90:10, v/v) | n-hexane/isopropanol (95:5, v/v) with 0.1% acetic acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 20 °C |
| Detection | UV at a specific wavelength | UV |
| Injection Volume | 10-20 µL | 20 µL |
Protocol:
-
Standard Preparation: Prepare a stock solution of the racemic substituted tetralone in a suitable solvent (e.g., mobile phase). Prepare a series of dilutions to establish linearity.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample.
-
Data Analysis: Identify the peaks corresponding to the two enantiomers. The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Gas Chromatography (GC) for Isomeric Purity
GC can be employed for the analysis of volatile and thermally stable substituted tetralones. Chiral capillary columns are used for the separation of enantiomers.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Typical GC Conditions:
| Parameter | General Conditions |
| Column | Chiral capillary column (e.g., Chirasil-Dex CB)[5] |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C (or optimized for the analyte) |
| Oven Temperature Program | A temperature gradient is often used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.[5] |
| Detector Temperature | 280 °C (for FID) |
Protocol:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., hexane, dichloromethane). If necessary, perform derivatization to increase volatility and improve chromatographic behavior.
-
GC Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis: Determine the peak areas for each isomer to calculate the isomeric ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation
NMR spectroscopy is a powerful tool for structural elucidation and can be used to determine isomeric purity. For enantiomers, which have identical NMR spectra in an achiral solvent, a chiral derivatizing agent or a chiral solvating agent is typically used to induce chemical shift differences between the enantiomers.[3]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Protocol using a Chiral Derivatizing Agent:
-
Derivatization: React the substituted tetralone sample with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers.[3]
-
NMR Acquisition: Acquire a high-resolution proton (¹H) or another relevant nucleus (e.g., ¹⁹F, ³¹P if present in the derivatizing agent) NMR spectrum of the diastereomeric mixture.[3]
-
Data Analysis: Integrate the signals corresponding to the different diastereomers. The ratio of the integrals will correspond to the ratio of the enantiomers in the original sample.
Visualizing the Workflow
A systematic approach is crucial for selecting the most appropriate analytical technique and for performing the analysis.
Caption: A logical workflow for the assessment of isomeric purity in substituted tetralones.
Caption: A typical experimental workflow for HPLC-based isomeric purity analysis.
By carefully selecting and validating the appropriate analytical method, researchers can confidently determine the isomeric purity of substituted tetralones, ensuring the quality and reliability of their scientific findings and the safety of potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tetralone scaffold, a bicyclic aromatic ketone, is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2][3][4] This guide provides a comparative analysis of different tetralone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and monoamine oxidase inhibitory properties. The information is supported by experimental data to aid in the pursuit of novel therapeutics.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data on the biological activities of various tetralone derivatives. It is important to note that direct comparison of IC50 and MIC values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of Tetralone Derivatives
| Compound | Derivative Type | Cell Line | Assay | IC50 (µM) | Reference |
| 7-Hydroxy-1-tetralone | Hydroxytetralone | MCF-7 (Breast) | MTT | 55.24 | [5] |
| 7-Methoxy-1-tetralone | Methoxytetralone | HepG2 (Liver) | MTT | >250 | [5] |
| Compound 3a | Chalcone-based | HeLa (Cervical) | MTT | 3.5 (µg/mL) | [5] |
| Compound 3a | Chalcone-based | MCF-7 (Breast) | MTT | 4.5 (µg/mL) | [5] |
| Compound 6g | Longifolene-derived triazole | MCF-7 (Breast) | MTT | 4.42 | [6] |
| Compound 6h | Longifolene-derived triazole | A549 (Lung) | MTT | 9.89 | [6] |
| Kaempferol | Flavonoid (contains tetralone-like core) | CCRF-CEM (Leukemia) | Not Specified | 14.0 | [7] |
| Maesopsin | Flavonoid (contains tetralone-like core) | CCRF-CEM (Leukemia) | Not Specified | 10.2 | [7] |
Table 2: Antimicrobial Activity of Tetralone Derivatives
| Compound | Derivative Type | Microbial Strain | Assay | MIC (µg/mL) | Reference |
| Compound 2a | Tetrahydronaphthalene derivative | E. coli | Broth Dilution | 31.25 | [8] |
| Compound 2a | Tetrahydronaphthalene derivative | Salmonella spp. | Broth Dilution | 31.25 | [8] |
| Compound 2d | Tetrahydronaphthalene derivative | A. niger | Broth Dilution | 62.5 | [8] |
| Compound 2D | Aminoguanidinium derivative | S. aureus ATCC 29213 | Broth Dilution | 0.5 | [9] |
| Compound 2D | Aminoguanidinium derivative | MRSA-2 | Broth Dilution | 1 | [9] |
| ABMT | Ampicillin-tetralone derivative | S. aureus | Not Specified | 32 |
Table 3: Monoamine Oxidase (MAO) Inhibition by Tetralone Derivatives
| Compound | Derivative Type | Target | IC50 (µM) | Selectivity | Reference |
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | C6-substituted α-tetralone | MAO-B | 0.0045 | 287-fold for MAO-B | [10] |
| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | C6-substituted α-tetralone | MAO-A | 0.024 | 3.25-fold for MAO-A | [10] |
| (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | 2-Heteroarylidene-1-tetralone | MAO-B | 0.707 | Selective for MAO-B | |
| (2E)-2-[(2-chloropyridin-3-yl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | 2-Heteroarylidene-1-tetralone | MAO-A | 1.37 | Not Specified | |
| C7-Arylalkyloxy substituted α-tetralones | C7-substituted α-tetralone | MAO-B | 0.00089 - 0.047 | Selective for MAO-B | [10] |
| C7-Arylalkyloxy substituted α-tetralones | C7-substituted α-tetralone | MAO-A | 0.010 - 0.741 | Not Specified | [10] |
Table 4: Anti-inflammatory and Antiviral Activities of Tetralone Derivatives
| Compound | Derivative Type | Biological Activity | Assay | IC50 (µM) | Reference |
| E-2-arylmethylene-1-tetralones (e.g., compounds 24, 26) | Arylmethylene-tetralone | Anti-inflammatory (MIF tautomerase inhibition) | Enzyme Assay | Not Specified | [11] |
| Compound 10 (LQB-314) | α-aryl-α-tetralone | Antiviral (HCV) | Replicon Reporter Assay | 1.8 | [1][12] |
| Compound 3 (LQB-307) | α-aryl-α-tetralone | Antiviral (HCV) | Replicon Reporter Assay | 1.5 | [1][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well plates
-
Test compounds
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetralone derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Test compounds
-
Incubator
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the tetralone derivatives in the microtiter plate wells containing broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Potassium phosphate (B84403) buffer
-
Test compounds
-
Fluorescence spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the MAO enzyme, potassium phosphate buffer, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a defined period.
-
Initiate Reaction: Add the substrate (kynuramine) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Stop Reaction: Stop the reaction by adding a suitable reagent (e.g., NaOH).
-
Fluorescence Measurement: The product of the reaction, 4-hydroxyquinoline, is fluorescent. Measure the fluorescence intensity at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.
NF-κB Activation Assay (for Anti-inflammatory Activity)
This assay determines the effect of compounds on the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) for stimulation
-
Test compounds
-
Reagents for immunofluorescence or a reporter gene assay system
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed macrophages in a suitable plate and pre-treat with various concentrations of the tetralone derivatives.
-
Stimulation: Stimulate the cells with LPS to induce NF-κB activation.
-
Analysis:
-
Immunofluorescence: Fix and permeabilize the cells, then stain for the p65 subunit of NF-κB. Analyze the nuclear translocation of p65 using a fluorescence microscope.
-
Reporter Gene Assay: Use cells stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB promoter. Measure the reporter gene activity using a luminometer.
-
Visualizations
General Synthetic Scheme for Tetralone Derivatives
Caption: General synthetic pathway to the tetralone core and its subsequent derivatization.
Experimental Workflow for Anticancer Activity Screening
References
- 1. Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. apec.org [apec.org]
- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. ijrpc.com [ijrpc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis of a tetralone derivative of ampicillin to control ampicillin-resistant Staphylococcusaureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6,7-Dimethoxy-2-tetralone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 6,7-Dimethoxy-2-tetralone, a common intermediate in the synthesis of various bioactive compounds.
Key Safety and Physical Data
While comprehensive toxicological data for this compound is not thoroughly established, it is crucial to handle the compound with care, adhering to standard laboratory safety protocols. The following table summarizes key physical and safety information.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₄O₃ | [1] |
| CAS Number | 2472-13-1 | [1] |
| Melting Point | 87-89 °C (lit.) | |
| Appearance | Solid | |
| Storage Temperature | 2 - 8 °C | [2] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [3] |
Experimental Disposal Protocol
The recommended procedure for the disposal of this compound involves treating it as a chemical waste product and following established institutional and regulatory guidelines.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Labeled, sealable, and compatible waste container.
-
Chemical fume hood.
Procedure:
-
Risk Assessment: Before handling, review the Safety Data Sheet (SDS) and any available toxicological information. Given the limited specific data, treat this compound with the caution afforded to a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Waste Collection:
-
All work with solid this compound that may generate dust should be conducted in a chemical fume hood to avoid inhalation.
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, and wipers), in a designated and clearly labeled waste container.
-
Ensure the waste container is made of a material compatible with the chemical and is kept securely sealed when not in use.
-
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the chemical waste through your institution's EHS-approved waste management vendor.[3] Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
